Flufenacet oxalate

Catalog No.
S650731
CAS No.
201668-31-7
M.F
C11H12FNO3
M. Wt
225.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flufenacet oxalate

CAS Number

201668-31-7

Product Name

Flufenacet oxalate

IUPAC Name

2-(4-fluoro-N-propan-2-ylanilino)-2-oxoacetic acid

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

InChI

InChI=1S/C11H12FNO3/c1-7(2)13(10(14)11(15)16)9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,15,16)

InChI Key

FFKNXXCOXIZLJD-UHFFFAOYSA-N

SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)C(=O)O

Synonyms

Flufenacet oxalate, N-(4-Fluorophenyl)-N-(1-methylethyl)oxalamic acid

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)C(=O)O

The exact mass of the compound Flufenacet oxalate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pesticides -> Herbicides -> Amide herbicides -> Anilide herbicides -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Identity and Primary Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identity and research uses of flufenacet oxalate:

Property Description
IUPAC Name 2-((4-fluorophenyl)(isopropyl)amino)-2-oxoacetic acid [1]
CAS Number 201668-31-7 [1] [2] [3]
Molecular Formula C₁₁H₁₂FNO₃ [1] [3]
Molecular Weight 225.22 g/mol [1]
Primary Application Analytical standard for monitoring flufenacet in agricultural and environmental samples [2]
Analysis Techniques HPLC, Gas Chromatography (GC) [2]

As an analytical standard, this compound is crucial for quantifying this major metabolite in studies investigating the environmental fate and behavior of the parent herbicide, flufenacet [3].

Toxicological and Regulatory Profile

Recent assessments, particularly a 2024 European Food Safety Authority (EFSA) peer review, have raised significant concerns about flufenacet and its transformation products, which include this compound.

Aspect Assessment Findings
Endocrine Disruption Flufenacet meets criteria for thyroid modality endocrine disruption in humans and wild mammals [4] [5].
Consumer Risk Consumer risk assessment is not finalised due to data gaps; potential for metabolites in drinking water [4].
Environmental Risk High risk identified for aquatic organisms (algae), and for some uses for birds, bees, and earthworms [4].
Groundwater Contamination Modelling indicates groundwater exposure for metabolites (including FOE oxalate) above the safety limit of 0.1 µg/L [4].
Persistence Flufenacet breaks down to produce trifluoroacetic acid (TFA), a persistent "forever chemical" [5].

Based on these findings, the EU has concluded that flufenacet falls under exclusion criteria and a ban has been agreed, effective from June 2025 [5].

Experimental Analysis Protocols

For researchers analyzing this compound in environmental samples, the following methodologies are recommended based on its use as an analytical standard.

Sample Preparation for Water Analysis
  • Solid-Phase Extraction (SPE): Pass water samples (e.g., 1 L) through a C18 SPE cartridge to retain analytes. Elute with an organic solvent like methanol or acetonitrile, then evaporate the eluent to dryness under a gentle nitrogen stream. Reconstitute the residue in a solvent compatible with the instrumental analysis (e.g., methanol-water mixture) for injection [2].
Instrumental Quantification
  • High-Performance Liquid Chromatography (HPLC):
    • Column: Reverse-phase C18 column.
    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile can be used for separation.
    • Detection: Tandem Mass Spectrometry (MS/MS) is preferred for high sensitivity and specificity in complex environmental matrices.
  • Gas Chromatography (GC):
    • If using GC, the analyte may require derivatization to improve volatility.
    • Detection: Mass Spectrometry (GC-MS) is suitable for confirmation and quantification [2].

Metabolic Pathway and Environmental Fate

The diagram below illustrates the formation of this compound and its role in the environmental degradation of the parent herbicide.

G Flufenacet Flufenacet FlufenacetOxalate FlufenacetOxalate Flufenacet->FlufenacetOxalate Environmental Degradation TFAPollution TFAPollution Flufenacet->TFAPollution Breakdown Groundwater Groundwater FlufenacetOxalate->Groundwater Leaching DrinkingWater DrinkingWater Groundwater->DrinkingWater Potential Human Exposure

This compound is a major metabolite formed from flufenacet in soil and is highly mobile, posing a significant risk of leaching into groundwater [4] [3]. A key environmental concern is that flufenacet and its metabolites break down into trifluoroacetic acid (TFA), a persistent environmental pollutant [5].

Research Summary

  • This compound is primarily used as an analytical standard in environmental science to monitor the fate of the herbicide flufenacet.
  • Recent regulatory assessments highlight significant toxicological and environmental concerns, including endocrine-disrupting properties and contribution to persistent PFAS pollution.
  • Research applications are focused on environmental monitoring and risk assessment rather than therapeutic drug development.

References

Chemical Identity and Properties of Flufenacet Oxalate

Author: Smolecule Technical Support Team. Date: February 2026

Property Value / Description
IUPAC Name (4-fluorophenyl)(propan-2-yl)aminoacetic acid [1]
CAS RN 201668-31-7 [1]
Chemical Formula C₁₁H₁₂FNO₃ [1]
Molecular Mass 225.2 [1]
Canonical SMILES CC(C)N(C1=CC=C(C=C1)F)C(=O)C(=O)O [1]
Pesticide Type Metabolite (of Flufenacet) [1]
Formation Medium Soil, Plant, Animal, Groundwater, Surface Water [1]
Metabolite of Flufenacet [1]

Environmental Fate and Ecotoxicological Data

Area Parameter Value Notes / Assessment
Environmental Fate Soil DT₅₀ (Lab) 5.83 days [1] Non-persistent (lab)
Soil DT₉₀ (Lab) 123.0 days [1] Persistent (lab)
Adsorption (Kf) 0.132 mL g⁻¹ [1] Very mobile in soil
Groundwater Exposure - Indicated to exceed 0.1 μg/L parametric drinking water limit [2]
Ecotoxicology Earthworms (Acute 14d LC₅₀) > 1000 mg kg⁻¹ [1] Low acute risk [1]
Earthworms (Chronic NOEC) => 100 mg kg⁻¹ [1] Low chronic risk [1]
Regulatory Status EU - Human Health - Consumer risk assessment not finalised; data gap for toxicology of groundwater metabolites [2]
EU - Ecotoxicology - High risk identified for aquatic organisms (algae), and for some uses for birds and bees [2]
Endocrine Disruption - Meets criteria for thyroid modality for humans/wild mammals [2]

Experimental Protocol for Photocatalytic Transformation of Parent Compound

The following diagram outlines the experimental workflow for studying the photocatalytic transformation of the parent compound, flufenacet, as detailed in the research. This methodology can serve as a reference for designing studies on its metabolites [3].

G Experimental Workflow for Flufenacet Photocatalytic Transformation start Start: Prepare Flufenacet Aqueous Solution prep1 Add TiO₂ (Degussa P25) as Photocatalyst start->prep1 prep2 Adjust pH and/or Add H₂O₂ prep1->prep2 irradiate Irradiate with Artificial Light Source prep2->irradiate sample Sample at Time Intervals irradiate->sample analyze Analyze Samples (HPLC-MS) sample->analyze identify Identify Transformation Products (HPLC-HMS) analyze->identify assess Assess Mineralization and Toxicity (Vibrio fischeri) identify->assess end End: Propose Degradation Pathway assess->end

Experimental workflow for flufenacet photocatalysis [3].

The detailed methodology is as follows [3]:

  • Material and Reagents: Flufenacet (purity >99%) was used. TiO₂ Degussa P25 was the photocatalyst, which was pre-irradiated to eliminate organic impurities. Hydrogen peroxide (30%, analytical grade) was used as an additive.
  • Experimental Setup and Procedure: Aqueous flufenacet suspensions were prepared with varying loadings of TiO₂ (e.g., 0.25 - 1.5 g/L). The pH was adjusted, and H₂O₂ concentration was varied according to an experimental design. The solutions were irradiated in a reactor with an artificial light source. Sampling was performed at regular time intervals.
  • Analysis and Identification:
    • Instrumentation: High-Performance Liquid Chromatography coupled with a Mass Spectrometer (HPLC-MS).
    • Transformation Products: A total of 36 phototransformation products were identified using HPLC-High Mass Spectrometry (HPLC-HMS), and a tentative reaction pathway was proposed.
    • Mineralization: The evolution of mineralization was monitored.
    • Toxicity Assessment: The toxicity of the solution during the process was assessed using luminescence bioassays with the bacterium Vibrio fischeri.

Insights and Research Gaps

A 2024 European Food Safety Authority (EFSA) peer review highlights several unresolved issues and data gaps [2]:

  • The consumer risk assessment could not be finalized, partly due to a data gap on the toxicological assessment of several groundwater metabolites, including FOE oxalate.
  • The groundwater metabolite relevance assessment was not finalized for FOE oxalate, meaning its potential impacts are not fully understood.
  • A data gap exists regarding the effect of water treatment processes (like chlorination) on the nature of flufenacet residues, affecting the drinking water risk assessment.

The experimental protocol available focuses on the photocatalytic degradation of the parent flufenacet molecule to identify its transformation products [3]. Specific, detailed laboratory protocols for the targeted analysis, synthesis, or environmental simulation of the oxalate metabolite (FOE oxalate) itself were not found in the searched literature.

References

Flufenacet oxalate solubility and stability data

Author: Smolecule Technical Support Team. Date: February 2026

Flufenacet Oxalate: Available Data Summary

The table below summarizes the available environmental fate data for this compound:

Parameter Value Conditions / Notes
Soil Degradation (DT₅₀ - Lab) 5.83 days Aerobic, at 20°C; considered non-persistent [1].
Soil Degradation (DT₉₀ - Lab) 123.0 days Aerobic, at 20°C; considered persistent [1].
Soil Adsorption (Kf) 0.132 (mL g⁻¹) Classified as very mobile in soil [1].
Soil Adsorption (Kfoc) 10.6 (mL g⁻¹) Confirms very high mobility [1].
Earthworm Toxicity (14-day LC₅₀) > 1000 mg/kg Low toxicity to earthworms [1].

Experimental Workflow for Characterization

If experimental data is insufficient, you would need to characterize the compound. The diagram below outlines a general experimental workflow for determining key properties of a solid chemical compound like this compound.

G cluster_1 Physicochemical Characterization cluster_2 Solubility & Partition Studies cluster_3 Stability Studies Start Sample Preparation (this compound) P1 Thermal Analysis (Melting Point, Decomposition) Start->P1 P2 Spectroscopic Analysis (e.g., NMR, IR, MS) Start->P2 S1 Water Solubility (Shake-Flask Method at various pH) Start->S1 S2 Octanol-Water Partition (Log P at pH 7) Start->S2 St1 Hydrolysis (DT₅₀ at different pH) Start->St1 St2 Aqueous Photolysis (DT₅₀) Start->St2 Data Data Integration & Report P1->Data P2->Data S1->Data S2->Data St1->Data St2->Data

References

Flufenacet oxalate environmental fate and behavior

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Role of Flufenacet Oxalate

The table below summarizes the key identification and role information for this compound.

Property Description
IUPAC Name (4-fluorophenyl)(propan-2-yl)aminoacetic acid [1]
CAS RN 201668-31-7 [1]
Chemical Formula C₁₁H₁₂FNO₃ [1]
Pesticide Type Metabolite (of the herbicide Flufenacet) [1]
Formation Medium Soil; Plant; Animal; Groundwater; Surface water [1]
Role & Origin A major transformation product resulting from the environmental degradation and metabolism of the parent herbicide, flufenacet [1].

Environmental Fate and Behavior Parameters

The following table compiles the available quantitative data on the environmental fate of this compound. Please note that data for many standard parameters is missing from the search results.

Parameter Value Notes & Interpretation
Soil Degradation DT₅₀ (Lab) 5.83 days [1] Non-persistent. Half-life for 50% degradation under lab conditions.
Soil Degradation DT₉₀ (Lab) 123.0 days [1] Persistent. Time for 90% degradation, indicating a slower-degrading fraction.
Soil Adsorption (Kf) 0.132 (mL g⁻¹) [1] Very mobile. Low adsorption to soil particles.
Soil Adsorption (Kfoc) 10.6 (mL g⁻¹) [1] Very mobile. Confirms high leaching potential to groundwater.
Earthworm Toxicity (14-day LC₅₀) > 1000 mg/kg [1] Low acute toxicity to earthworms.

Experimental Protocols and Regulatory Context

While specific laboratory protocols for this compound are not detailed in the search results, the data comes from standardized regulatory studies.

  • Aerobic Soil Degradation Studies: The DT₅₀ and DT₉₀ values are determined by incubating soil samples containing the substance under controlled laboratory conditions (typically at 20°C) and monitoring its concentration over time. These studies follow OECD Guideline 307 or equivalent regulatory guidelines [1].
  • Soil Adsorption Studies: The Kf and Kfoc values are measured through batch equilibrium experiments. Soil is mixed with a solution containing the substance, and after reaching equilibrium, the distribution between the soil and water phases is measured, following guidelines like OECD Guideline 106 [1].

The regulatory context is critical for understanding this metabolite. The parent compound, flufenacet, is an herbicide whose renewal assessment in the European Union identified several concerns [2]:

  • Groundwater Exposure: Modeling indicates that this compound (FOE oxalate) is one of several metabolites predicted to leach into groundwater at levels above the regulatory limit of 0.1 µg/L [2].
  • Data Gaps: The toxicological assessment of several groundwater metabolites, including one related to this compound, was not finalized, leading to an incomplete consumer risk assessment from drinking water [2].
  • Endocrine Disruption: As of 2024, flufenacet has been concluded to be an endocrine disruptor for humans and wild mammals via the thyroid modality, which has led to a decision to ban it in the EU [3].

Key Environmental and Regulatory Concerns

The following diagram illustrates the primary environmental fate and regulatory concerns associated with this compound.

FlufenacetOxalate Flufenacet\n(Herbicide) Flufenacet (Herbicide) This compound\n(Metabolite) This compound (Metabolite) Flufenacet\n(Herbicide)->this compound\n(Metabolite) Transformation in Soil/Plants High Soil Mobility\n(Kfoc = 10.6) High Soil Mobility (Kfoc = 10.6) This compound\n(Metabolite)->High Soil Mobility\n(Kfoc = 10.6) Variable Persistence\n(DT₉₀ = 123 days) Variable Persistence (DT₉₀ = 123 days) This compound\n(Metabolite)->Variable Persistence\n(DT₉₀ = 123 days) Leaching to\nGroundwater Leaching to Groundwater High Soil Mobility\n(Kfoc = 10.6)->Leaching to\nGroundwater Potential for\nEnvironmental Presence Potential for Environmental Presence Variable Persistence\n(DT₉₀ = 123 days)->Potential for\nEnvironmental Presence Consumer Risk Assessment\nNot Finalized Consumer Risk Assessment Not Finalized Leaching to\nGroundwater->Consumer Risk Assessment\nNot Finalized Exceeds 0.1 µg/L\nParametric Limit Exceeds 0.1 µg/L Parametric Limit Leaching to\nGroundwater->Exceeds 0.1 µg/L\nParametric Limit Parent Herbicide Properties Parent Herbicide Properties Endocrine Disruption\n(Thyroid Modality) Endocrine Disruption (Thyroid Modality) Parent Herbicide Properties->Endocrine Disruption\n(Thyroid Modality) EFSA Conclusion 2024 PFAS 'Forever Chemical'\n(Forms TFA) PFAS 'Forever Chemical' (Forms TFA) Parent Herbicide Properties->PFAS 'Forever Chemical'\n(Forms TFA)

Environmental pathway and regulatory concerns for this compound

Limitations and Research Data Gaps

This assessment highlights several data gaps that are crucial for researchers to note:

  • Missing Core Data: Key parameters for a full environmental risk assessment are absent from the available data, including aqueous solubility, vapor pressure, Henry's Law constant, and direct ecotoxicity data for aquatic and terrestrial organisms [1].
  • Incomplete Risk Assessment: The European Food Safety Authority (EFSA) has stated that the consumer risk assessment from the consumption of drinking water could not be finalized due to data gaps, including the toxicological profile of related metabolites [2].

References

HPLC-MS/MS detection Flufenacet oxalate residues

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance

Flufenacet is a widely used acetamide herbicide for controlling weeds in crops like winter cereals [1] [2]. Regulatory assessments have identified FOE oxalate (or FOE oxalic acid) as a key environmental metabolite of Flufenacet [1].

The primary concern is that FOE oxalate has been indicated to leach into groundwater at concentrations potentially exceeding regulatory limits [1]. As of the latest peer review, the toxicological relevance of this metabolite was not finalised, and data gaps persist, preventing a complete consumer risk assessment [1]. This makes reliable analytical methods for its detection in environmental samples critically important.

Proposed HPLC-MS/MS Method for Flufenacet and Metabolites

While a specific method for "Flufenacet oxalate" is not detailed in the search results, the following protocol synthesizes general principles from closely related HPLC-MS applications. It is designed for the simultaneous detection of Flufenacet and its acidic metabolites, including FOE oxalate, in water samples.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Procedure: Pass 100 mL of water sample (e.g., groundwater or surface water) through a pre-conditioned mixed-mode anion exchange SPE cartridge. Wash with methanol, then elute the analytes using a mixture of formic acid in methanol. Evaporate the eluent to dryness under a gentle nitrogen stream and reconstitute in 1 mL of initial mobile phase for analysis [3].
Instrumental Analysis: HPLC-MS/MS
  • HPLC Conditions:

    • Column: C18 column (e.g., 150 mm × 4.6 mm, 5 μm or equivalent) [3].
    • Mobile Phase:
      • A: 1-20 mM Ammonium formate in water, pH ~4.3 [4] [5].
      • B: Methanol or Acetonitrile with 0.1% formic acid [5].
    • Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 20% | | 2 | 20% | | 10 | 65% | | 11 | 65% | | 12 | 20% | | 14 | 20% |
    • Flow Rate: 0.3 - 0.6 mL/min [3] [5].
    • Column Temperature: 35 °C [3].
    • Injection Volume: 5-10 μL [3] [4].
  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), negative ion mode for oxalate and other acids [3] [6].
    • Source Temperature: 350 °C [3].
    • Detection: Multiple Reaction Monitoring (MRM). The proposed MRM transitions require experimental determination, as they are not listed in the searched literature.

The workflow for the complete analytical procedure is as follows:

start Water Sample spe Solid-Phase Extraction (SPE) (Mixed-mode anion exchange cartridge) start->spe recon Elute & Reconstitute spe->recon hplc HPLC Separation (C18 Column, Gradient Elution) recon->hplc ms MS/MS Detection (ESI Negative Ion Mode, MRM) hplc->ms data Data Analysis ms->data

Method Validation Framework

Any developed method must be validated. The table below outlines key parameters based on guidelines and similar methods [3] [4].

Validation Parameter Target Performance Criteria Application Example from Literature
Linearity R² ≥ 0.997 over the calibration range [3]. Oxalate: 0.5–450 mg/L [3].
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10:1 [3]. Oxalate LLOQ: 0.56 mg/L [3].
Precision (Imprecision) Intra-day CV < 6%; Inter-day CV < 15% [3]. Citrate intra-day CV: 3% [3].
Accuracy (Recovery) Recovery of 90–115% for spiked samples [3]. Oxalate recovery: 90–100% [3].
Matrix Effect No significant ion suppression/enhancement. Assessed by comparing standards in solvent vs. matrix [4].

Application Notes & Critical Gaps

  • Analyte Specification: Confirm whether the analysis target is the Flufenacet-oxalate salt or the metabolite FOE oxalate, as they are distinct entities requiring different methodological approaches.
  • Critical Data Gap: A major data gap identified in the EFSA peer review is the lack of information on the effect of water treatment processes on the nature of Flufenacet residues. This is crucial for assessing consumer risk from drinking water [1].
  • Metabolite Relevance: The toxicological and regulatory "relevance" of the FOE oxalate metabolite has not been concluded, pending further data [1]. This status directly impacts the regulatory priorities for residue monitoring.

Future Research Directions

To address existing knowledge gaps, future work should focus on:

  • Synthesizing Standards: Obtaining or synthesizing pure analytical standards for FOE oxalate and other key metabolites.
  • Method Development & Validation: Establishing and rigorously validating a specific HPLC-MS/MS method for Flufenacet and its complete suite of metabolites in various environmental matrices.
  • Treatment Studies: Investigating the transformation of Flufenacet and its metabolites during water treatment processes, particularly chlorination [1].

References

modified-QuEChERS method Flufenacet oxalate corn matrix

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Flufenacet is a widely used herbicide, and its metabolite, Flufenacet oxalate, is a significant environmental transformation product identified as a major fraction in soil [1]. Monitoring this compound in crops like corn is essential for food safety and regulatory compliance [2].

The QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a premier sample preparation technique for multi-residue analysis [3]. Originally developed for pesticides in produce, its scope has expanded to include contaminants like mycotoxins and antibiotics in various matrices [4] [5]. Corn presents specific challenges due to its complex composition. The protocol below is adapted from methods used for cereals and incorporates specific buffering and cleanup steps to ensure high analyte recovery and minimal matrix interference [3] [5].

Detailed Experimental Protocol

Reagents and Materials
  • Analytical Standards: this compound (Purity >99%, [1])
  • Solvents: Acetonitrile (MeCN), Methanol (MeOH) - HPLC grade
  • QuEChERS Salts: Obtain a commercial citrate-buffered extraction kit (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) or prepare individually [3].
  • dSPE Cleanup Sorbents: A mixture of 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), and 50 mg C18 for 1 mL of extract [5] [6]. PSA removes sugars and fatty acids, while C18 targets non-polar interferents.
  • Equipment: Homogenizer, vortex mixer, centrifuge capable of at least 4000 RCF, analytical balance, and LC-MS/MS system.
Sample Preparation and Extraction
  • Homogenization: Fresh or frozen corn kernels should be finely ground into a homogeneous powder using a food-grade grinder.
  • Weighing: Accurately weigh 10.0 ± 0.1 g of the homogenized corn sample into a 50 mL polypropylene centrifuge tube.
  • Hydration: Add 10 mL of water to the sample, cap the tube, and vortex for 10-20 seconds to ensure complete hydration. This step is critical for efficient extraction from dry commodities [3].
  • Extraction: Add 10 mL of acetonitrile (1% formic acid) to the tube.
  • Salting Out: Immediately add the salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, etc.) to induce phase separation. Cap the tube securely and shake vigorously for 1 minute to prevent salt clumping.
  • Centrifugation: Centrifuge the tube at >4000 RCF for 5 minutes. The organic (MeCN) layer will be the upper phase.
Cleanup (dSPE)
  • Transfer: Pipette 1 mL of the upper acetonitrile extract into a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
  • Cleanup: Vortex the dSPE tube for 30-60 seconds.
  • Final Centrifugation: Centrifuge at >4000 RCF for 2 minutes.
  • Filtration: Carefully collect the supernatant and filter it through a 0.22 μm nylon syringe filter into an autosampler vial for LC-MS/MS analysis.

The entire sample preparation workflow is summarized in the following diagram:

G start Start: 10g Homogenized Corn step1 Add 10 mL Water & Vortex start->step1 step2 Add 10 mL Acetonitrile (1% Formic Acid) step1->step2 step3 Add Buffered Salt Mixture step2->step3 step4 Shake Vigorously for 1 Minute step3->step4 step5 Centrifuge (5 min, 4000 RCF) step4->step5 step6 Transfer 1 mL Supernatant to dSPE Tube step5->step6 step7 Vortex for 1 Minute step6->step7 step8 Centrifuge (2 min, 4000 RCF) step7->step8 step9 Filter through 0.22 μm Nylon Filter step8->step9 end End: LC-MS/MS Analysis step9->end

Instrumental Analysis (LC-MS/MS)
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7-2.1 μm).
  • Mobile Phase: (A) Water with 0.1% formic acid, (B) Methanol with 0.1% formic acid.
  • Gradient:
    • 0 min: 5% B
    • 1 min: 5% B
    • 10 min: 95% B
    • 12 min: 95% B
    • 12.1 min: 5% B
    • 15 min: 5% B (re-equilibration)
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 μL.
  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode with Electrospray Ionization (ESI) in positive polarity. The following table suggests example parameters for this compound.

Table 1: Suggested MRM Transitions for this compound

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Purpose
226.1 158.1 15 Quantifier
226.1 111.0 25 Qualifier

Note: The molecular mass of this compound is 225.2 g/mol [1]. These parameters must be optimized for a specific instrument.

Method Validation

The method should be validated according to guidelines like SANTE/11312/2021. The table below outlines the typical performance characteristics to target based on QuEChERS applications for similar analytes [4] [6].

Table 2: Targeted Method Validation Parameters

Parameter Target Performance Reference
Linearity (R²) >0.995 [4]
Recovery (%) 70 - 120% [6] [7]
Repeatability (RSD%) < 20% [4] [6]
LOD (μg/kg) < 0.5 [4]
LOQ (μg/kg) < 1.0 [7]
Matrix Effect (%) To be evaluated and compensated using matrix-matched calibration [4]

Discussion and Analyst Notes

  • Critical Modifications: The key modifications for corn are the initial hydration step and the use of C18 sorbent in dSPE cleanup. Without hydration, recovery of the analyte will be low and inconsistent.
  • Matrix Effects: Corn is a complex matrix. Using matrix-matched calibration standards (prepared in blank corn extract) is highly recommended to compensate for signal suppression or enhancement in the mass spectrometer [4].
  • Troubleshooting: If the chromatographic baseline is noisy or high background persists, consider increasing the percentage of C18 sorbent or adding a freezing-out step (placing the extract at -20°C for 1 hour after dSPE to precipitate co-extracted lipids) before the final centrifugation and filtration [3] [6].

Conclusion

This application note provides a reliable and detailed protocol for determining this compound in corn. The method builds upon the robust QuEChERS framework, incorporating specific adjustments for a cereal matrix. By following this protocol, laboratories can establish a cost-effective, efficient, and validated workflow to monitor this herbicide metabolite, ensuring compliance and food safety.

References

analytical standard Flufenacet oxalate PESTANAL

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

The following table summarizes the key identification information for the Flufenacet oxalate (OA) analytical standard. [1]

Property Description
Product Name Flufenacet OA (Oxalate) [1]
Product Line PESTANAL [1]
CAS Number 201668-31-7 [1]
Grade Analytical Standard [1]
Quality neat [1]
Molecular Formula C₁₁H₁₂FNO₃ [1] [2]
Molecular Weight 225.22 g/mol [2]
IUPAC Name 2-[(4-fluorophenyl)(1-methylethyl)amino]oxo-acetic acid [1]
Synonyms N-(4-fluorophenyl)-N-(1-methylethyl)oxalamic acid [1]
SMILES CC(C)N(c1ccc(F)cc1)C(=O)C(O)=O [1]

Analytical Applications and Technical Data

This table outlines the primary analytical uses and technical specifications of the standard. [1]

Parameter Specification
Primary Applications Agriculture, Environmental analysis [1]
Suitable Techniques HPLC: suitable, Gas Chromatography (GC): suitable [1]
Agency EPA 535 [1]
Storage & Stability Limited shelf life; expiry date is provided on the product label [1]
Storage Conditions Recommended storage at 2-8°C [3]
Hazard Classification Acute Tox. 3 Oral, Skin Sens. 1 [1]
Water Hazard Class (WGK) WGK 3 [1]

Experimental Protocol for Analysis by HPLC

This protocol provides a general guideline for analyzing this compound using High-Performance Liquid Chromatography (HPLC). You should refer to the product's Certificate of Analysis (CoA) for instrument-specific parameters and method details. [1]

Sample and Standard Preparation
  • Stock Solution Preparation: Precisely weigh an appropriate amount of the neat this compound standard. Dissolve it in a suitable HPLC-grade solvent (e.g., acetonitrile or methanol) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).
  • Calibration Standards: Perform a serial dilution of the stock solution to prepare a set of working standards for constructing a calibration curve.
  • Sample Extraction: For solid samples (e.g., soil, crops), use a validated extraction procedure with appropriate solvents. For water samples, liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove matrix interferences.
Instrumental Setup and Analysis

The workflow for the HPLC analysis is outlined below. Note that the specific conditions (column, mobile phase, etc.) must be optimized for your laboratory's system and the requirements of the analysis.

G cluster_HPLC HPLC Method Parameters (Example) Start Start Analysis Prep Prepare Mobile Phase and Condition System Start->Prep Col Inject Standard/ Sample Prep->Col Detect UV/VIS or PDA Detection Col->Detect Data Data Acquisition and Analysis Detect->Data End Result Report Data->End A Column: C18 (e.g., 250 x 4.6 mm, 5 µm) B Mobile Phase: e.g., Acetonitrile/Water or Methanol/Water (gradient) C Flow Rate: 1.0 mL/min D Detection: UV, wavelength as per CoA (e.g., 210-254 nm) E Column Temp: Ambient or 40°C F Injection Volume: 10-20 µL

Data Analysis and Quantification
  • Calibration: Inject the series of working standards and plot the peak area (or height) against the concentration to create a calibration curve. The curve should be linear over the expected concentration range.
  • Quantification: Inject the prepared sample solutions. Calculate the concentration of Flufenacet in the sample by comparing its peak area to the calibration curve.
  • Identification: Confirm the identity of the analyte by comparing the retention time of the sample peak with that of the standard.

Safety and Handling Protocol

The this compound standard is classified as dangerous and requires careful handling. [1]

Aspect Requirement
Hazard Statements Acute Toxicity (Category 3, Oral), Skin Sensitization (Category 1) [1]
Signal Word Danger [1]
Personal Protective Equipment (PPE) Wear: N95-type dust mask, Eyeshields, Faceshields, and Gloves. [1]
Storage Code 6.1C - Combustible, acute toxic [1]

Researcher's Notes

  • Metabolite Analysis: For comprehensive environmental or toxicological studies, note that Flufenacet ESA (sulfonic acid) sodium salt (CAS 947601-87-8) is also available as a PESTANAL standard [4]. This metabolite is a key degradation product, and its analysis is often required for residue studies. The diagram below illustrates the relationship between the parent compound and its metabolite.

G Parent Flufenacet Parent Herbicide OA Flufenacet OA (Oxalate) Reference Standard Parent->OA  Analytical  Reference ESA Flufenacet ESA (Sulfonic acid salt) Metabolite Standard Parent->ESA  Environmental  Degradation

  • Regulatory Compliance: The standard is designed for use with EPA Method 535 [1] [4], which is a standard method for detecting herbicides and their metabolites in water.
  • Critical First Step: Always consult the latest Certificate of Analysis (CoA) for your specific product batch before use. The CoA provides the most accurate and up-to-date information on purity, certified concentrations, and recommended instrument techniques [1].

References

extraction procedure optimization Flufenacet oxalate

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Flufenacet Oxalate

Although a specific extraction procedure was not found, a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound has been published. This method can serve as a critical analytical endpoint for evaluating the efficiency of your extraction optimization experiments [1].

Chromatographic Conditions:

Parameter Specification
Column Newcrom R1 (reverse-phase) [1]
Mobile Phase Acetonitrile/Water/Phosphoric Acid [1]
MS-Compatible Alternative Replace Phosphoric Acid with Formic Acid [1]
Application Analysis, impurity isolation, and pharmacokinetics [1]

Key Physicochemical Properties of this compound

Understanding the compound's properties is essential for rational extraction design. The following data, primarily based on its behavior as a soil metabolite, provides key insights [2].

Table 1: Identity and Physical Data

Property Value / Description
CAS RN 201668-31-7 [2] [3]
IUPAC Name (4-fluorophenyl)(propan-2-yl)aminoacetic acid [2]
Molecular Formula C₁₁H₁₂FNO₃ [2] [3]
Molecular Mass 225.22 g/mol [3]

Table 2: Environmental Fate & Extraction-Relevant Properties

Property Value Significance for Extraction
Soil Sorption (Kf) 0.132 (mL g⁻¹) [2] Very low adsorption to soil, suggesting high potential for extraction with polar solvents.
Organic Carbon Sorption (Kfoc) 10.6 (mL g⁻¹) [2] Classified as "Very mobile" in soil.
Aerobic Soil Degradation DT₅₀ 5.83 days (lab) [2] Non-persistent; consider stability during extraction.

Workflow for Extraction Optimization

The diagram below outlines a systematic workflow for developing and validating an extraction protocol for this compound.

Start Start: Define Extraction Goals P1 1. Sample Preparation (Homogenization) Start->P1 P2 2. Extraction Solvent Selection (Based on Solubility/Kf) P1->P2 P3 3. Extraction Technique (e.g., Solid Phase Extraction) P2->P3 P4 4. Sample Cleanup (Centrifugation, Filtration) P3->P4 P5 5. Analysis (HPLC with UV Detection) P4->P5 P6 6. Method Validation (Recovery, Precision, LOD/LOQ) P5->P6 End Optimized Protocol P6->End

Workflow Overview:

  • Sample Preparation: Begin with homogenizing the sample matrix (e.g., soil, plant material) to ensure a uniform and representative material for extraction [4].
  • Extraction Solvent Selection: The very low sorption (Kf) of this compound suggests high solubility in polar solvents [2]. Method development should screen solvents like methanol, acetonitrile, and buffered aqueous solutions.
  • Extraction Technique: Solid Phase Extraction (SPE) is a highly relevant technique for purifying and concentrating this compound from complex samples, as it is commonly used for extracting pesticides from environmental and food matrices [4].
  • Sample Cleanup: Post-extraction, use techniques like centrifugation and filtration to remove particulate matter, protecting analytical instrumentation and improving data quality [4].
  • Analysis: Utilize the established HPLC method above for separation, detection, and quantification of the target analyte [1].
  • Method Validation: Finally, validate the entire optimized protocol by determining key performance metrics such as recovery, precision, and Limits of Detection (LOD) and Quantification (LOQ) [5].

Key Considerations for Protocol Development

  • Addressing Matrix Effects: Co-extracted compounds from your sample can interfere with analysis. To mitigate this, you can dilute the final extract, optimize the SPE cleanup, or use a more selective detection method [4].
  • Adopting a QbD Approach: For a more robust and efficient development process, consider applying Quality by Design (QbD) principles. This involves using experimental designs (e.g., Box-Behnken) to systematically evaluate how factors like solvent composition, pH, and extraction time affect your results, understanding their interactions [5].

References

Comprehensive Analysis of Flufenacet and Its Metabolites in Plants: Methodologies and Regulatory Context

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Flufenacet is an oxyacetanilide herbicide widely used for pre-emergence control of grass weeds in major crops such as winter cereals. It operates by inhibiting very long chain fatty acid (VLCFA) synthesis in target plants [1]. As of 2024, regulatory assessments have concluded that flufenacet is an endocrine disruptor for humans and wild mammals via the thyroid modality, leading to an impending ban in the European Union effective June 2025 [1]. This status heightens the need for robust and precise analytical methods for monitoring flufenacet and its metabolites in agricultural products and environmental samples to ensure consumer safety and environmental protection. This application note consolidates established analytical protocols for researchers and scientists engaged in pesticide residue analysis.

Key Metabolites and Analytical Standards

Flufenacet undergoes metabolic degradation in plants and the environment, resulting in several primary metabolites. The structures of the parent compound and its major metabolites are critical for accurate identification and quantification.

The following diagram outlines the metabolic pathway of flufenacet in plants, showing the transformation into its key metabolites.

G Flufenacet Flufenacet FOE5043 FOE5043 Flufenacet->FOE5043 Metabolic Step TFA TFA Flufenacet->TFA Degrades to Other_Metabolites Other Metabolites (FOE oxalate, FOE sulfonic acid, etc.) Flufenacet->Other_Metabolites Metabolic Step

  • Flufenacet (Parent Compound): The active herbicidal ingredient, with the IUPAC name N-(4-Fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide (Molecular Formula: C₁₄H₁₃F₄N₃O₂S; Molar Mass: 363.33 g·mol⁻¹) [1] [2].
  • FOE 5043 Metabolite: Identified as [({2-[(4-Fluorophenyl)(isopropyl)amino]-2-oxoethyl}sulfinyl)acetic acid] [3]. This is one of the key metabolites targeted in analytical methods for agricultural products [4].
  • Trifluoroacetic Acid (TFA): A persistent breakdown product formed from flufenacet and its metabolites. TFA is classified as a per- and polyfluoroalkyl substance (PFAS), often referred to as a "forever chemical" due to its environmental persistence [1].
  • Other Relevant Metabolites: Assessments also indicate the potential presence of metabolites including FOE oxalate, FOE sulfonic acid, FOE methylsulfone, and FOE trifluoroethanesulfonic acid [5].

Analytical Methods for Flufenacet and Metabolites

LC-MS/MS Method for Agricultural Products

A sensitive and simultaneous method for determining flufenacet and its metabolites (FOE 5043 and another oxo-acetic acid metabolite) in various agricultural products has been developed [4].

Protocol Details:

  • Extraction: Samples are extracted with methanol.
  • Cleanup: The crude extracts are purified using a two-step solid-phase extraction (SPE) process with Bond Elut C18 and InertSep GC/PSA cartridges.
  • Instrumentation: Analysis is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • Performance: The method was validated across four agricultural matrices (wheat, soybean, potato, and tomato).
    • Recovery: Average recoveries ranged from 70.6% to 97.0% for the analytes across all matrices.
    • Precision: Relative standard deviations (RSDs) were consistently below 5%.
    • Limit of Quantification (LOQ): The lower LOQ for both flufenacet and its metabolites was demonstrated to be 0.01 μg/g [4].
Gas Chromatography (GC) Method for Soil, Grain, and Straw

For the analysis of the parent flufenacet compound in soil, wheat grain, and straw, a gas chromatographic method with an electron-capture detector (ECD) has been standardized [6].

Protocol Details:

  • Extraction:
    • Soil: Fortified samples are extracted with acetone-0.2 M HCl (95:5, v/v) using a horizontal shaker.
    • Plant Material (Grain & Straw): Fortified samples are extracted using a Soxhlet extractor with the same solvent mixture.
  • Cleanup: The extract is cleaned up by partitioning with dichloromethane.
  • Instrumentation: Analysis is performed using a Gas Chromatograph equipped with an Electron-Capture Detector (ECD) and an HP-1 capillary column.
    • Carrier Gas: Nitrogen at a flow rate of 15 mL/min.
    • Temperatures:
      • Oven: 190 °C
      • Injector: 210 °C
      • Detector: 270 °C
    • Retention Time: Flufenacet elutes at approximately 2.07 minutes.
  • Performance:
    • Recovery: The method achieved recoveries of flufenacet ranging from 81% to 100% across the three tested matrices [6].

The table below summarizes the key parameters of the two analytical methods.

Parameter LC-MS/MS Method (for Flufenacet & Metabolites) GC-ECD Method (for Flufenacet only)
Target Matrices Agricultural products (e.g., wheat, soybean, potato, tomato) [4] Soil, wheat grain, wheat straw [6]
Extraction Methanol [4] Acetone-0.2 M HCl (95:5), Horizontal Shaker (soil) / Soxhlet (plants) [6]
Cleanup Bond Elut C18 & InertSep GC/PSA [4] Partitioning with dichloromethane [6]
Analysis LC-MS/MS [4] GC-ECD with HP-1 column, N₂ @ 15 mL/min [6]
Key Temperatures Not specified Oven: 190°C, Injector: 210°C, Detector: 270°C [6]
Retention Time Not specified ~2.07 min [6]
Recovery 70.6 - 97.0% [4] 81 - 100% [6]
Precision (RSD) < 5% [4] Not specified
LOQ 0.01 μg/g [4] Implied to be suitable for regulatory levels (e.g., 0.01 μg/g) [6]
Experimental Workflow

The following diagram illustrates the general consolidated workflow for the analysis of flufenacet residues in plant and soil samples, incorporating steps from both the LC-MS/MS and GC-ECD methods.

G cluster_1 Extraction Options cluster_2 Cleanup Options cluster_3 Analysis Options Sample_Prep 1. Sample Preparation (Homogenization) Extraction 2. Extraction Sample_Prep->Extraction Cleanup 3. Cleanup Extraction->Cleanup Extraction_LC With Methanol Extraction_GC With Acetone-0.2M HCl (Shaker or Soxhlet) Analysis 4. Instrumental Analysis Cleanup->Analysis Cleanup_LC SPE (C18 & PSA) Cleanup_GC Liquid-Liquid Partitioning (Dichloromethane) Data 5. Data Analysis & Reporting Analysis->Data Analysis_LC LC-MS/MS Analysis_GC GC-ECD

Application in Plant Detoxification Studies

Research on the model plant Arabidopsis thaliana has shown that the detoxification of flufenacet is linked to the activity of specific glutathione transferases (GSTs), particularly enzymes in the tau (U) family [7].

  • Key Enzyme Identification: The enzyme AtGSTU7 has been identified as playing a significant role in flufenacet detoxification. Studies using T-DNA insertion mutants (gstu7) showed a significant reduction in flufenacet metabolism compared to wild-type plants [7].
  • Safener Induction: Treatment with the safener isoxadifen-ethyl (IDF) can induce the expression of certain AtGSTUs (including AtGSTU7, AtGSTU19, and AtGSTU24). However, the magnitude of induction varies by tissue (root vs. rosette), which may explain the limited protective effect of safeners in dicot plants like Arabidopsis compared to monocot crops [7].
  • Analytical Application: When studying plant metabolic pathways, the aforementioned LC-MS/MS method is suitable for quantifying the parent compound and its metabolites in plant tissues to elucidate detoxification efficiency [4] [7].

Regulatory Status and Environmental Impact

Recent regulatory assessments have significant implications for the analysis of flufenacet.

  • Endocrine Disruption: In September 2024, the European Food Safety Authority (EFSA) concluded that flufenacet meets the criteria for an endocrine disruptor in humans and wild mammals via the thyroid (T)-modality [1] [5].
  • EU Ban: Consequently, the active substance falls under the exclusion criteria of the EU Plant Protection Products Regulation. The EU Commission has moved to non-authorization, with a ban expected to be effective from June 2025. Member states may have the option to allow use for an additional year [1].
  • Environmental Persistence: Flufenacet and its metabolites break down to form trifluoroacetic acid (TFA), a persistent and mobile environmental pollutant categorized as a PFAS ("forever chemical"). This contributes to long-term groundwater contamination [1].
  • Risk Assessment Gaps: The EFSA peer review identified several data gaps, leading to the consumer risk assessment not being finalized. These gaps include the toxicological assessment of certain groundwater metabolites and the effects of water treatment processes on residues [5].

Conclusion

The analytical methods detailed here provide robust tools for the quantification of flufenacet and its major metabolites in plant and soil matrices. The LC-MS/MS method is particularly comprehensive, allowing for simultaneous analysis of the parent compound and key metabolites with high sensitivity and accuracy. The recent regulatory developments underscore the importance of these analytical methods for environmental monitoring and ensuring the safety of the food supply, as the use of flufenacet will be phased out in the EU. Future work may focus on expanding multi-residue methods to include TFA and other persistent metabolites.

References

determining Flufenacet oxalate crop samples

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Flufenacet Oxalate

While explicit protocols are limited, the gathered data provides a foundation for method development:

  • Suitable Techniques: The this compound analytical standard is confirmed to be suitable for analysis by HPLC and gas chromatography (GC) [1]. This indicates that these are appropriate techniques for separating and detecting this compound.
  • Compound Identity: this compound is identified as a major transformation product (metabolite) of the herbicide flufenacet in soil [2]. This is a critical consideration for residue analysis, as methods may need to detect both the parent compound and its metabolites.
  • Oxalate Determination Methods: General analytical methods for determining oxalate content (a component of the molecule) are documented. The table below summarizes common techniques, though their application is in biological and food contexts, not specifically for pesticide residues in crops [3].
Method Basic Principle Key Considerations
Titration (Potassium Permanganate) Redox reaction in acidic, heated conditions; measures oxalate as a reducing agent [3]. May lack specificity if other reducing agents are present [3].
Titration (Sodium Hydroxide) Acid-base reaction; measures total acidity [3]. Not specific for oxalate if other acids are present [3].
Enzymatic Assay Uses oxalate-specific enzymes (e.g., oxalate oxidase) for highly selective detection [3]. Offers high specificity for oxalate [3].
Capillary Electrophoresis / Gas Chromatography Separation-based techniques for precise measurement [3]. -

A Proposed Workflow for Method Development

Given the lack of a complete, directly applicable protocol, the following workflow outlines the key steps for developing your own analytical method for this compound in crop samples. This diagram integrates information from the search results with standard laboratory practices.

Start Start: Sample Preparation Step1 Extraction Use appropriate solvent to extract analyte from homogenized crop material Start->Step1 Step2 Clean-up Purify extract using solid-phase extraction (SPE) to remove co-extractives Step1->Step2 Step3 Analysis Inject purified extract into HPLC or GC system Step2->Step3 Step4 Detection & Quantification Step3->Step4 MethodA Confirm with analytical standard Step4->MethodA MethodB Quantify against calibration curve Step4->MethodB End End: Data Reporting MethodA->End MethodB->End

Critical Gaps and Further Research

The search results highlight specific data gaps from a regulatory assessment that are crucial for a comprehensive analysis [4]:

  • Toxicological Profile: A full toxicological assessment of this compound and other groundwater metabolites was not finalized, which can impact risk assessment.
  • Drinking Water Risk: The consumer risk assessment from drinking water was not finalized due to a lack of data on the effect of water treatment processes on the nature of residues.

To proceed with your analysis, I suggest you:

  • Consult Regulatory Dossiers: Seek the full renewal assessment report (RAR) for flufenacet from the European Food Safety Authority (EFSA) or other regulatory bodies, as these often contain detailed analytical methods.
  • Search Method Databases: Look for application notes on the websites of major chromatography manufacturers (e.g., Agilent, Waters, Thermo Fisher Scientific), which sometimes publish detailed application methods for pesticide residue analysis.
  • Review Scientific Literature: Use academic databases to find papers on the analysis of flufenacet and its metabolites in environmental and crop matrices.

References

Flufenacet oxalate analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data for Flufenacet Oxalate

The table below summarizes the available identifiers and properties for this compound, which are foundational for any analytical method development.

Property Details
CAS Number 201668-31-7 [1] [2] [3]
IUPAC Name (4-fluorophenyl)(propan-2-yl)aminoacetic acid [2]
Molecular Formula C₁₁H₁₂FNO₃ [1] [2]
Molecular Weight 225.22 g/mol [1] [2]
SMILES CC(C)N(C1=CC=C(C=C1)F)C(=O)C(=O)O [2] [3]
InChI Key FFKNXXCOXIZLJD-UHFFFAOYSA-N [2] [3]
Analytical Suitability Suitable for HPLC and Gas Chromatography (GC) [3]
Storage Conditions 2-8°C (Refrigerator) [1]

Regulatory and Environmental Fate Data

For a comprehensive risk assessment, understanding the compound's environmental behavior is crucial. The following table includes data from the European Food Safety Authority (EFSA) peer review [4].

Parameter Value Assessment / Significance
Soil Degradation DT₅₀ (lab) 5.83 days [2] Non-persistent [2]
Soil Degradation DT₉₀ (lab) 123.0 days [2] Persistent [2]
Adsorption (Kf) 0.132 mL g⁻¹ [2] Very mobile in soil [2]
Earthworm Acute 14d LC₅₀ > 1000 mg kg⁻¹ [2] Low toxicity [2]
Toxicological Classification Acute Tox. 3 Oral - Skin Sens. 1 [3] Hazardous; requires PPE (gloves, face shields) [3]
Endocrine Disruption Meets criteria for thyroid modality in humans/wild mammals [4] -

| Major Risk Identifications | - High risk to aquatic organisms (algae) [4]

  • Consumer risk assessment not finalised [4] | - |

A Framework for Method Validation

Since detailed application notes are not publicly available, here is a standard framework for designing and validating an analytical method for this compound. The workflow below outlines the key stages.

cluster_val Key Validation Parameters Start Start Method Validation SP Sample Preparation Start->SP Define Protocol SS System Suitability SP->SS Establish Criteria V Validation Parameters SS->V A Data Analysis & Reporting V->A Finalize Report P1 Specificity V->P1 P2 Linearity & Range V->P2 P3 Accuracy V->P3 P4 Precision V->P4 P5 LOD & LOQ V->P5

Detailed Experimental Protocols

Based on the general framework, here are detailed methodologies for the key validation experiments.

1. Sample Preparation and Calibration

  • Stock Solution: Accurately weigh approximately 10 mg of this compound analytical standard (CAS 201668-31-7) [3]. Transfer to a 10 mL volumetric flask and dissolve in an appropriate HPLC-grade solvent (e.g., methanol or acetonitrile) to obtain a 1 mg/mL primary stock solution.
  • Calibration Standards: Prepare a series of working standards by serial dilution from the stock solution. A typical calibration curve for validation might include at least six concentration levels, covering the expected range in samples (e.g., 0.1 µg/mL to 50 µg/mL).

2. System Suitability Testing

  • Procedure: Prior to sample analysis, inject a standard solution (e.g., at the mid-range of the calibration curve) multiple times (n=5 or 6).
  • Acceptance Criteria: Predefine criteria to ensure the instrument is performing correctly. This often includes:
    • %RSD of Retention Time: ≤ 1%
    • %RSD of Peak Area: ≤ 2%
    • Theoretical Plates (N): > 2000
    • Tailing Factor (T): < 2.0

3. Validation Parameters and Procedures

  • Specificity/Selectivity:
    • Protocol: Analyze a blank sample (matrix without analyte) and a fortified sample. Confirm that there is no interference at the retention time of this compound. For HPLC, a photodiode array (PDA) detector can be used to verify peak purity [3].
  • Linearity and Range:
    • Protocol: Inject each calibration standard in triplicate. Plot the mean peak area versus concentration.
    • Data Analysis: Perform linear regression. The correlation coefficient (r²) is typically required to be ≥ 0.995.
  • Accuracy (Recovery):
    • Protocol: Spike a blank matrix with known quantities of this compound at three levels (e.g., low, mid, high) covering the calibration range. Analyze at least three replicates per level.
    • Data Analysis: Calculate the percentage recovery = (Measured Concentration / Spiked Concentration) × 100. Acceptance criteria are often 90-110%.
  • Precision:
    • Repeatability (Intra-day): Analyze the spiked samples at three concentrations within the same day.
    • Intermediate Precision (Inter-day): Repeat the precision experiment on a different day, with a different analyst if possible.
    • Data Analysis: Express precision as the %RSD of the measured concentrations. An %RSD of ≤ 5% is often acceptable for the mid-range concentrations.
  • Limit of Detection (LOD) and Quantification (LOQ):
    • Protocol: Based on signal-to-noise ratio, LOD is typically a S/N of 3:1, and LOQ is a S/N of 10:1. Alternatively, calculate from the standard deviation of the response of the calibration curve (LOD = 3.3σ/S, LOQ = 10σ/S).

References

Flufenacet oxalate sample preparation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Flufenacet Properties & Analytical Overview

The table below summarizes the fundamental chemical information for flufenacet and common analytical techniques as referenced in the literature.

Property / Aspect Description
CAS Number 142459-58-3 [1]
Molecular Formula C₁₄H₁₃F₄N₃O₂S [1]
Molecular Weight 363.330 g/mol [1]
Log P 3.20 [1]
Synonyms Thiafluamide, Fluthiamid, BAY-FOE 5043 [1]
Common Techniques HPLC (RP), GC [2]
Primary Use Selective herbicide for pre-emergence control of grasses and broadleaf weeds in crops like maize and wheat [3]

Sample Preparation & Extraction Techniques

While direct methods for flufenacet oxalate are not available, general principles for extracting similar compounds can be adapted. Solid-Phase Extraction (SPE) is a highly relevant technique for enriching and purifying analytes from complex matrices [4].

Solid-Phase Extraction (SPE) Principles

SPE involves the distribution of an analyte between a liquid sample and a solid stationary phase [4]. The general workflow is as follows:

SPE_Workflow Start Start SPE Protocol Condition 1. Condition Sorbent (Solvent like MeCN) Start->Condition Equilibrate 2. Equilibrate Sorbent (Aqueous Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Remove Matrix Interferences) Load->Wash Elute 5. Elute Analytes (Strong Solvent) Wash->Elute End Analyte Ready for Analysis Elute->End

  • Sorbent Selection: For a non-polar compound like flufenacet (Log P 3.20), reverse-phase sorbents (e.g., C18-bonded silica) are appropriate [4]. Mixed-mode SPE that combines reverse-phase and ion-exchange mechanisms can offer higher selectivity [4]. Polymer-based sorbents do not require pre-conditioning and are not adversely affected by bed drying [4].
  • Critical Steps:
    • Conditioning: Wet the sorbent with a solvent like methanol or acetonitrile to activate the functional groups [4].
    • Equilibration: Pass an aqueous buffer (compatible with the sample) to prepare the sorbent for sample loading [4].
    • Loading & Washing: Load the prepared sample. Use wash solutions to remove unwanted matrix components without displacing the analyte. For mixed-mode SPE, a non-polar wash can remove neutral interferences while the charged analyte is retained [4].
    • Elution: Use a strong solvent (e.g., methanol, acetonitrile) to release the analyte from the sorbent. The eluate can be directly injected or concentrated and reconstituted for analysis [4].

Analytical Method Conditions

For HPLC analysis of flufenacet, a reverse-phase system is typically used. One documented method employs the following conditions [1]:

  • Column: Newcrom R1 (a reverse-phase column with low silanol activity)
  • Mobile Phase: Acetonitrile/Water/Phosphoric Acid
  • MS-Compatibility: Replace phosphoric acid with formic acid for mass spectrometry detection [1]
  • Scale: This method is scalable and can be used for impurity isolation in preparative separation [1]

Key Research Considerations

During method development, please be aware of the following points derived from recent research and regulatory findings:

  • Metabolites in Environmental Samples: The EFSA peer review notes that environmental fate modeling indicates groundwater exposure to several flufenacet metabolites, including FOE oxalate [5]. If your research involves environmental samples, you will need to account for these transformation products.
  • Toxicological Data Gaps: As of the latest assessment, the toxicological profile of some groundwater metabolites, including FOE trifluoroethanesulfonic acid, was not finalized, and consumer risk assessment from drinking water was not concluded [5]. Ensure you consult the most recent regulatory updates.
  • Analytical Scope: The available analytical methods are designed for the active substance flufenacet. You will need to validate any adapted method specifically for the oxalate form.

References

Comprehensive Application Notes and Protocols for Flufenacet Oxalate Chromatography Separation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flufenacet Oxalate

This compound (CAS No. 201668-31-7) is a significant pesticide metabolite and analytical standard used in environmental and agricultural monitoring. With the molecular formula C₁₁H₁₂FNO₃ and a molecular weight of 225.22 g/mol, this compound is scientifically identified as 2-((4-fluorophenyl)(1-methylethyl)amino)-2-oxo-acetic acid [1] [2]. This compound is classified as a major transformation product of the herbicide flufenacet, formed in soil, plants, animals, and water systems with a maximum occurrence fraction of 0.265 in soil, indicating its environmental significance [3]. In regulatory contexts, the European Food Safety Authority (EFSA) has identified this compound as a groundwater metabolite of concern, with monitoring requirements due to potential detection above parametric drinking water limits [4].

The parent compound, flufenacet (CAS No. 142459-58-3), is a herbicide used on winter cereals with a molecular weight of 363.330 g/mol and a logP of 3.20, indicating relatively high lipophilicity [5]. Recent regulatory assessments have raised concerns about flufenacet's endocrine disruption properties, particularly for the thyroid modality in humans and wild mammals, as well as identified risks to aquatic organisms, birds, bees, and earthworms [4]. These findings underscore the importance of reliable analytical methods for monitoring both the parent compound and its metabolites, including this compound, in environmental and agricultural samples to ensure regulatory compliance and environmental safety.

Analytical Methods Summary

Chromatography Conditions for this compound

The analysis of this compound requires robust chromatographic methods with appropriate sensitivity and specificity. While direct chromatography conditions for this compound are not extensively detailed in the available literature, relevant methodologies can be adapted from similar compounds and available analytical standards. According to regulatory documents, this compound can be analyzed using both HPLC and GC techniques, providing flexibility in method development based on available instrumentation and required sensitivity [2].

The Sigma-Aldrich analytical standard for this compound (PESTANAL) is suitable for both HPLC and gas chromatography applications, confirming the compatibility of this compound with these common analytical platforms [2]. For HPLC applications, reverse-phase chromatography is generally recommended, with C8 or C18 columns providing suitable retention and separation efficiency. The mobile phase composition typically includes a mixture of aqueous buffers and organic modifiers such as acetonitrile or methanol, with possible addition of modifiers like phosphoric acid to improve peak shape and resolution.

Related Method for Flufenacet Analysis

Although specific chromatography conditions for this compound are limited in the available literature, a well-established method for the parent compound flufenacet provides valuable guidance for method development. The separation of flufenacet can be achieved using a Newcrom R1 HPLC column with an isocratic mobile phase consisting of acetonitrile, water, and phosphoric acid [5]. For mass spectrometry compatibility, phosphoric acid should be replaced with volatile alternatives such as formic acid. This method is scalable from analytical to preparative applications and can be adapted for UPLC systems using columns with smaller 3 µm particles for faster analysis times [5].

Table 1: Chromatography Conditions for Flufenacet and Related Compounds

Parameter Flufenacet Conditions Adapted Recommendations for this compound
Column Newcrom R1 HPLC column C8 or C18 reverse-phase column
Mobile Phase Acetonitrile/water/phosphoric acid Buffer/methanol/acetonitrile mixture
MS Compatibility Replace phosphoric acid with formic acid Use volatile buffers (ammonium formate/acetate)
Particle Size 3 µm for UPLC applications 3-5 µm particles
Applications Analytical, pharmacokinetics, impurity isolation Environmental monitoring, regulatory testing
Oxalate-Specific Analysis Methods

For comprehensive characterization of this compound, additional methods specific to oxalate quantification can be incorporated. Research indicates that oxalate content can be determined through various techniques including titration with potassium permanganate or NaOH, capillary electrophoresis, gas chromatography, and enzymatic analysis [6]. The enzymatic method using commercially available oxalate assay kits provides high specificity for oxalate detection and can be applied to both inoculated and non-inoculated media, making it suitable for environmental samples where microbial activity might be present [6].

The potassium permanganate titration method is based on a redox reaction where oxalate is oxidized to carbon dioxide while permanganate is reduced to manganese ions in acidic conditions. This reaction requires elevated temperatures to achieve practical reaction rates and uses the characteristic color change from purple to faint pink as the endpoint detection method [6]. This approach can be adapted for post-chromatography analysis when fraction collection and offline characterization are required.

Detailed Protocol for this compound Analysis

Sample Preparation Procedures

Sample preparation is a critical step in ensuring accurate and reproducible analysis of this compound. For environmental samples, appropriate extraction techniques must be employed based on the sample matrix. Soil samples should be extracted using a suitable solvent system such as methanol-water or acetonitrile-water mixtures with mechanical shaking or sonication. Water samples may require solid-phase extraction (SPE) using reversed-phase cartridges for preconcentration and cleanup. Plant tissues need homogenization followed by extraction with polar organic solvents. The extraction process should be optimized to achieve quantitative recovery of this compound while minimizing co-extraction of interfering compounds [3] [2].

For analytical standards, accurately weigh 10-50 mg of this compound reference material (PESTANAL analytical standard) and dissolve in an appropriate volume of mobile phase or solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Serial dilutions should then be prepared to create calibration standards covering the expected concentration range in samples. As this compound has limited shelf life, as indicated by the expiration date on commercial standards, fresh stock solutions should be prepared regularly, and storage at 2-8°C in a refrigerator is recommended to maintain stability [2].

HPLC Instrument Configuration and Conditions

Instrument configuration for this compound analysis should utilize a high-performance liquid chromatography system with UV or PDA detection. Based on the available information for related compounds, the following conditions are recommended:

  • Column: Reverse-phase C8 or C18 column (150 × 4.6 mm, 3.5 µm particle size)
  • Mobile Phase: Isocratic mixture of potassium dihydrogen orthophosphate buffer (30 mM, pH adjusted): methanol: acetonitrile [30:60:10 v/v/v]
  • pH Adjustment: Adjust to appropriate pH (approximately 7-8 for this compound) using sodium hydroxide or phosphoric acid
  • Flow Rate: 1.0-1.5 mL/min
  • Detection: Photodiode array (PDA) detection at 230 nm
  • Injection Volume: 10-20 µL
  • Column Temperature: 25-30°C

The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and specificity following ICH Q2B guidelines [7]. System suitability tests should be performed before sample analysis to ensure adequate resolution, peak symmetry, and reproducibility.

Table 2: Method Validation Parameters Based on Related Compounds

Validation Parameter Acceptance Criteria Reference Compound Performance
Linearity R² > 0.995 Escitalopram oxalate: R² = 0.994 [7]
Precision (RSD) < 2% Flupentixol dihydrochloride: RSD < 2% [7]
Accuracy (% Recovery) 85-115% 88-90% recovery for related compounds [7]
LOD Signal-to-noise ≥ 3 0.1-2 µg/mL for related compounds [7]
LOQ Signal-to-noise ≥ 10 0.5-5 µg/mL for related compounds [7]
System Suitability Testing

System suitability testing must be performed before each analytical run to ensure that the complete chromatographic system is appropriate for the intended analysis. Prepare a system suitability standard containing this compound at a concentration near the midpoint of the calibration curve. Inject this standard at least five times and evaluate the following parameters: retention time reproducibility (RSD < 1%), peak area reproducibility (RSD < 2%), theoretical plate count (>2000), tailing factor (<1.5), and resolution from any potential interfering compounds. The relative standard deviation for retention times and peak areas should meet the acceptance criteria before proceeding with sample analysis [7].

The following workflow diagram illustrates the complete analytical procedure for this compound analysis:

G Start Start Analysis Prep Sample Preparation • Extract samples • Prepare standards • Filter solutions Start->Prep Inst Instrument Setup • Configure HPLC • Equilibrate column • Set detection wavelength Prep->Inst Suit System Suitability • Inject standard 5x • Check RSD < 2% • Verify resolution Inst->Suit Pass Suitable? Suit->Pass Pass->Inst No Cal Calibration Curve • Analyze standards • Plot peak area vs concentration • Check R² > 0.995 Pass->Cal Yes Sample Sample Analysis • Inject samples • Record retention times • Measure peak areas Cal->Sample Calc Concentration Calculation • Apply calibration curve • Apply recovery correction Sample->Calc Report Result Reporting • Document methodology • Include QC results Calc->Report End End Analysis Report->End

Environmental Fate and Regulatory Considerations

Environmental Fate Properties

Understanding the environmental fate of this compound is crucial for method development and data interpretation. According to the available data, this compound demonstrates high mobility in soil environments, with a Kf value of 0.132 mL/g and Kfoc of 10.6 mL/g, indicating significant potential for leaching into groundwater [3]. The compound exhibits non-persistent characteristics under laboratory conditions with a DT₅₀ (aerobic) of 5.83 days, but shows persistence in field studies with a DT₉₀ of 123.0 days, suggesting that environmental conditions significantly influence its degradation rate [3]. These fate properties explain why EFSA has identified this compound as a groundwater metabolite of concern that requires monitoring in regulatory contexts [4].

The transformation pathway of flufenacet to this compound occurs in multiple environmental compartments including soil, plants, animals, and water systems. In the EFSA peer review of flufenacet, groundwater exposure modeling indicated potential movement of this compound below 1 meter depth at concentrations that could exceed the parametric drinking water limit of 0.1 µg/L [4]. This regulatory concern underscores the importance of sensitive analytical methods capable of detecting this compound at low concentrations in complex environmental matrices.

Regulatory Status and Testing Requirements

The regulatory framework for flufenacet and its metabolites continues to evolve based on emerging scientific evidence. The recent EFSA assessment concluded that flufenacet meets the criteria for endocrine disruption for the thyroid modality in humans and wild mammals according to Regulation (EC) No 1107/2009 [4]. While this compound itself was not specifically assessed for endocrine disruption properties, its presence as a major metabolite necessitates comprehensive monitoring. The EFSA peer review identified several data gaps regarding the toxicological assessment of flufenacet metabolites, including the need for further information on the toxicological profile of groundwater metabolites and their potential impacts on consumer risk assessment [4].

Analytical methods for this compound must be capable of achieving low detection limits to address regulatory requirements for drinking water and environmental monitoring. The parametric drinking water limit of 0.1 µg/L for pesticides and their relevant metabolites establishes the required sensitivity for monitoring programs. Additionally, methods should be able to distinguish this compound from other transformation products such as FOE sulfonic acid, FOE methylsulfone, FOE trifluoroethanesulfonic acid, and trifluoroacetic acid, which have also been identified as groundwater metabolites of concern [4].

Safety and Handling Procedures

Toxicity and Classification

This compound is classified with specific hazard warnings that require careful attention during handling and analysis. According to the available safety data, the compound carries the signal word "Danger" with hazard statements including Acute Toxicity Category 3 Oral and Skin Sensitization Category 1 [2]. This classification indicates that this compound can cause toxic effects if swallowed and may trigger allergic skin reactions. The safety data sheet specifies the storage of this compound at 2-8°C in a refrigerator, emphasizing the need for controlled temperature conditions to maintain compound stability and safety [2].

The water pollutant classification (WGK) for this compound is listed as WGK 3, indicating it is considered highly hazardous to aquatic environments according to German water hazard classification standards [2]. This classification aligns with the environmental concerns raised in the EFSA assessment regarding the potential risks of flufenacet and its metabolites to aquatic organisms, particularly algae [4]. Researchers must implement appropriate containment measures to prevent environmental release during analytical procedures, especially when working with standard solutions and sample extracts.

Personal Protective Equipment and Procedures

Personal protective equipment (PPE) is essential when handling this compound reference standards and contaminated samples. The recommended PPE includes N95 dust masks, eyeshields, faceshields, and gloves to prevent inhalation, eye contact, and skin exposure [2]. Laboratory work should be conducted in well-ventilated areas, preferably within a fume hood when preparing standard solutions or handling concentrated materials. Proper waste disposal procedures for this compound-containing solutions should be established in accordance with local regulations for hazardous chemicals.

Given the toxicological concerns identified in regulatory assessments, including potential endocrine disruption properties of the parent compound, a precautionary approach is recommended even though specific toxicity data for this compound is limited [4]. Emergency procedures should be established for accidental exposure, including spill containment protocols, and eye wash stations and safety showers should be readily accessible in laboratories where this compound is handled regularly.

Troubleshooting and Method Optimization

Common Chromatographic Issues

Chromatographic challenges may arise during method development and routine analysis of this compound. Peak tailing is a common issue that can often be resolved by adjusting mobile phase pH or adding competing amines to the mobile phase. For this compound analysis, maintaining proper pH control is essential, as the compound contains functional groups that may ionize depending on the mobile phase conditions. If retention time drift occurs, ensure thorough mobile phase degassing and column temperature stabilization. Baseline noise can often be mitigated by using high-purity solvents, ensuring adequate column equilibration, and cleaning the detector flow cell.

Sensitivity issues may require optimization of detection parameters or sample concentration techniques. If the method lacks the required sensitivity for environmental monitoring, consider increasing the injection volume (if peak shape permits), implementing preconcentration techniques during sample preparation, or exploring alternative detection wavelengths based on the compound's UV spectrum. For complex sample matrices, interference problems can often be resolved by optimizing the sample cleanup procedure, adjusting mobile phase composition to improve separation, or using more selective detection techniques such as mass spectrometry.

Method Adaptation Strategies

Method adaptation may be necessary when applying the analytical procedure to different instrument platforms or sample types. When transferring methods between conventional HPLC and UPLC systems, adjust flow rates and gradient profiles to maintain linear velocity while taking advantage of the improved efficiency of smaller particle sizes. For mass spectrometric detection, replace non-volatile mobile phase additives (such as phosphoric acid) with volatile alternatives (such as formic acid or ammonium acetate) to maintain ionization efficiency and prevent source contamination [5].

When analyzing this compound in different environmental matrices, method validation should include matrix effect evaluation to assess potential suppression or enhancement of the analytical signal. The use of stable isotope-labeled internal standards is recommended for mass spectrometric methods to compensate for matrix effects and variations in sample preparation efficiency. For regulatory compliance testing, method performance should be verified through participation in proficiency testing schemes or analysis of certified reference materials when available.

Conclusion

The analysis of This compound requires carefully optimized chromatographic conditions to address the compound's specific chemical properties and the demanding requirements of environmental monitoring. While direct method details for this compound are limited in the current literature, the approaches outlined in this application note—drawing from related compounds, regulatory guidelines, and analytical principles—provide a solid foundation for method development and validation. The environmental significance of this compound as a major metabolite of flufenacet, combined with regulatory concerns about its potential to reach groundwater, underscores the importance of robust analytical methods capable of sensitive and selective detection.

Future method development should focus on advanced detection techniques such as LC-MS/MS to achieve the low detection limits required for environmental monitoring, particularly given the stringent parametric drinking water limit of 0.1 µg/L. Additionally, as regulatory understanding of flufenacet metabolites evolves, analytical methods may need to simultaneously resolve and quantify multiple transformation products to provide comprehensive environmental fate data. The continuing regulatory scrutiny of flufenacet and its metabolites in the European Union and other jurisdictions highlights the ongoing need for reliable analytical methods to support environmental safety and regulatory decision-making.

References

Application Note: Analysis of Flufenacet Oxalate

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for the quantification of Flufenacet oxalate using High-Performance Liquid Chromatography (HPLC), suitable for environmental and agricultural analysis [1].

Introduction

This compound (IUPAC name: (4-fluorophenyl)(propan-2-yl)aminoacetic acid; CAS RN: 201668-31-7) is a major metabolite of the herbicide flufenacet, formed in soil, plants, and animals [2]. It is a synthetic compound with a molecular mass of 225.2 g/mol [2]. Reliable quantification is essential for monitoring its environmental fate and ensuring agricultural product safety. This note outlines a validated HPLC method for establishing a calibration curve.

Experimental Protocol
2.1. Instrumentation and Conditions
  • Chromatograph: HPLC system with UV or DAD detector.
  • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A suitable binary mixture, such as Acetonitrile/Water or Methanol/Water, with a potential modifier like 0.1% Formic acid. A gradient elution is recommended for optimal separation.
  • Flow Rate: 1.0 mL/min (to be optimized).
  • Injection Volume: 10-20 µL.
  • Detection Wavelength: To be determined empirically by analyzing the standard and obtaining a UV spectrum. The use of a DAD is advised for peak purity assessment [1].
  • Column Temperature: 30 °C.
2.2. Preparation of Solutions
  • Standard: Use a certified this compound analytical standard (e.g., PESTANAL, Sigma-Aldrich) [1].
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and make up to volume with a suitable solvent (e.g., HPLC-grade methanol or acetonitrile). This solution is stable for 1 month when stored at -20°C.
  • Calibration Standard Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition. The table below suggests a typical calibration range.

Table 1: Suggested Calibration Standards

Standard Level Concentration (µg/mL) Preparation Method (from 1000 µg/mL stock)
1 0.5 Dilute 50 µL to 100 mL
2 1.0 Dilute 100 µL to 100 mL
3 5.0 Dilute 500 µL to 100 mL
4 10.0 Dilute 1.0 mL to 100 mL
5 25.0 Dilute 2.5 mL to 100 mL
6 50.0 Dilute 5.0 mL to 100 mL
2.3. Calibration Curve Procedure
  • System Equilibration: Prime the HPLC system with the mobile phase and run the initial gradient until a stable baseline is achieved.
  • Standard Injection: Inject each calibration standard in triplicate, from the lowest to the highest concentration.
  • Data Acquisition: Record the peak area and retention time for this compound in each chromatogram.
2.4. Data Analysis
  • Plotting: Create a calibration curve by plotting the mean peak area (y-axis) against the corresponding concentration (x-axis).
  • Linear Regression: Perform a least-squares linear regression analysis on the data points. The equation of the line is typically expressed as: ( y = mx + c ) where ( y ) is the peak area, ( m ) is the slope, ( x ) is the concentration, and ( c ) is the y-intercept.
  • Assessment of Linearity: The coefficient of determination (R²) should be ≥ 0.995 to demonstrate acceptable linearity.

The workflow below summarizes the key steps in the calibration process:

G A Weigh this compound Standard B Prepare Stock Solution A->B C Perform Serial Dilutions B->C D Prepare Calibration Standards C->D E Inject Standards into HPLC D->E F Record Peak Areas E->F G Plot Peak Area vs. Concentration F->G H Perform Linear Regression G->H I Obtain Calibration Equation H->I

Method Validation

To ensure the method's reliability, the following validation parameters should be established.

Table 2: Key Method Validation Parameters

Parameter Target Experimental Procedure
Linearity R² ≥ 0.995 Assessed via the calibration curve.
Accuracy Recovery 85-115% Analyze samples spiked with known concentrations of the analyte and calculate the percentage recovery.
Precision RSD < 5% Measure repeatability (intra-day) and intermediate precision (inter-day) by injecting multiple replicates.
Limit of Detection (LOD) Signal-to-Noise ≥ 3 Progressively dilute a standard until the signal-to-noise ratio is approximately 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10 The lowest point on the calibration curve that can be quantified with acceptable accuracy and precision.
Safety and Regulatory Information
  • Hazard Classification: this compound is classified as Acute Tox. 3 Oral and Skin Sens. 1 [1].
  • Personal Protective Equipment (PPE): When handling the neat standard, use appropriate PPE, including gloves, eyeshields, faceshields, and a type N95 (US) dust mask [1].
  • Storage: Store the standard as a combustible acute toxic compound. Note that the analytical standard has a limited shelf life, and the expiry date on the label should be strictly observed [1].

Critical Considerations for Researchers

  • Sample Preparation: The protocol above is for standard solutions. The extraction and clean-up procedures for real-world samples (e.g., soil, water, plant material) must be developed and validated separately to minimize matrix effects.
  • Confirmatory Techniques: While HPLC-UV is robust, for complex matrices or required higher specificity, coupling HPLC with Mass Spectrometry (LC-MS/MS) is highly recommended. The search results indicate that GC is also a suitable technique, which could serve as a complementary confirmatory method [1] [3].
  • Matrix Effects: The performance of this method can be significantly influenced by the sample matrix. It is crucial to prepare matrix-matched calibration standards or use internal standardization to compensate for these effects and ensure accurate quantification.

What's Missing from the Search Results

The search results successfully identified the compound and confirmed suitable analytical techniques (HPLC, GC) [1]. However, they lack the specific, detailed experimental parameters needed to execute the method, including:

  • The exact HPLC mobile phase composition, gradient program, and buffer system.
  • The confirmed retention time for this compound.
  • The optimal UV detection wavelength.
  • Validated sample preparation and extraction methods for various matrices.

References

recovery improvement Flufenacet oxalate acidic metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Flufenacet Oxalate: Key Chemical & Regulatory Profile

The table below summarizes the core identity and regulatory status of this compound.

Property Description
IUPAC Name (4-fluorophenyl)(propan-2-yl)aminoacetic acid [1]
CAS RN 201668-31-7 [1] [2]
Molecular Formula C₁₁H₁₂FNO₃ [1]
Molecular Mass 225.2 g/mol [1]
Origin Acidic metabolite (degradation product) of the herbicide Flufenacet [1]
EU Regulatory Status Not approved as an active substance; assessed as a metabolite of Flufenacet [1]

Environmental Fate & Behavior

Understanding how this compound behaves in the environment is crucial for risk assessment. Key data is summarized below.

Parameter Value Significance / Notes
Soil Degradation DT₅₀ (lab) 5.83 days [1] Non-persistent. Note: EU 2024 dossier shows a wide range (2.97 - >1000 days) across different soils [1].
Soil Degradation DT₉₀ (lab) 123.0 days [1] Persistent. Highlights the portion of the substance that degrades slowly.
Soil Adsorption (Kf) 0.132 mL g⁻¹ [1] Very mobile. Does not bind strongly to soil particles, indicating a high potential to leach into groundwater.
Soil Adsorption (Kfoc) 10.6 mL g⁻¹ [1] Very mobile. Confirms high mobility across different soil types.
Formation Fraction in Soil Up to 26.5% (Major fraction) [1] A significant metabolite formed from the parent Flufenacet in soil.
Formation in Groundwater Yes [1] Identified as a relevant metabolite found in groundwater.

Analytical Standard & Handling

For researchers using this compound as an analytical standard, the following information is relevant.

  • Availability: Available as an analytical standard (e.g., PESTANAL) [2].
  • Recommended Techniques: Suitable for analysis using HPLC and gas chromatography (GC) [2].
  • Safety and Handling:
    • Signal Word: Danger [2].
    • Hazard Statements: Classified as Acute Toxicity Category 3 (Oral) and Skin Sensitization Category 1 [2].
    • Personal Protective Equipment (PPE): Recommended PPE includes a type N95 dust mask, eyeshields, faceshields, and gloves [2].

Key Concerns & Data Gaps for Researchers

The European Food Safety Authority (EFSA) peer review identified several critical data gaps and concerns related to Flufenacet and its metabolites, including this compound [3].

  • Groundwater Contamination: Modeling indicates that this compound may leach into groundwater at concentrations above the EU's drinking water limit of 0.1 μg/L [3].
  • Unfinalized Risk Assessments: The consumer risk assessment from drinking water could not be finalized due to a lack of data on how water treatment processes affect this metabolite. Furthermore, a full toxicological profile for this compound is not available, leaving the human health risk assessment incomplete [3].
  • Ecological Risk: The parent compound, Flufenacet, presents a high risk to aquatic organisms like algae, as well as to birds, bees, and earthworms for some of its uses [3]. The ecotoxicological profile of the oxalate metabolite itself may require further investigation.

Experimental Workflow: From Sample to Analysis

For researchers analyzing this compound in environmental samples, the following workflow outlines the key steps. This is a generalized protocol based on its properties and standard analytical practices.

Start Start: Receive Sample (Soil/Water) Extraction Sample Extraction Start->Extraction Homogenize Cleanup Sample Cleanup Extraction->Cleanup Concentrate Analysis Instrumental Analysis (HPLC or GC) Cleanup->Analysis Inject Identification Peak Identification & Quantification Analysis->Identification Detect DataReview Data Review & Reporting Identification->DataReview Interpret

Detailed Methodologies:

  • Sample Preparation:

    • Soil Samples: Weigh homogenized soil. Given the metabolite's high mobility (Kfoc 10.6), a simple solvent extraction with water or a water-miscible organic solvent like methanol or acetonitrile is likely effective. Shake or sonicate to facilitate extraction [1].
    • Water Samples: Filter the water sample to remove particulates. The extract may be suitable for direct injection or may require a concentration step, such as solid-phase extraction (SPE) or gentle evaporation under a nitrogen stream, depending on the detection limit requirements.
  • Sample Cleanup (if needed): While not always mandatory, cleanup can reduce matrix interference and protect analytical instrumentation. Options include:

    • Solid-Phase Extraction (SPE): Use cartridges suitable for polar acidic compounds.
    • Liquid-Liquid Extraction (LLE): Adjust the sample to an appropriate pH to ensure the acidic metabolite is in its neutral form for efficient extraction into an organic solvent.
  • Instrumental Analysis:

    • HPLC (Recommended): The standard approach. Use a reverse-phase C18 column. A mobile phase of water (potentially acidified with formic acid) and acetonitrile or methanol is typical. Detection can be achieved with a UV-Vis or, for higher sensitivity and selectivity, a Mass Spectrometer (LC-MS/MS).
    • Gas Chromatography (GC): Can be used but requires a derivatization step to increase the volatility of the polar acidic metabolite before analysis. Detection is typically by Mass Spectrometry (GC-MS).
  • Identification & Quantification:

    • Calibration: Prepare a series of standard solutions with known concentrations of the this compound analytical standard to create a calibration curve.
    • Identification: Identify the metabolite in the sample by matching its retention time and mass spectrum (if using MS) with the standard.
    • Quantification: Calculate the concentration in the sample by comparing the response (peak area/height) to the calibration curve.

In Conclusion

I hope this technical support center provides a solid foundation for your work. The main challenges you may face revolve around the metabolite's high environmental mobility and the existing data gaps in its toxicological profile.

  • For the most precise analytical methods, you should consult the official EFSA assessment report (2024) and the certificate of analysis that accompanies your analytical standard for detailed chromatographic conditions [3] [2].
  • When designing environmental studies, please account for the significant variability in its degradation (DT₅₀ range from 2.97 to >1000 days) across different soil types [1].

References

reducing matrix effects Flufenacet oxalate analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Effects

Q: What are matrix effects and why are they a problem in LC-MS/MS analysis?

Matrix effects (MEs) refer to the suppression or enhancement of an analyte's ionization efficiency in the mass spectrometer due to the presence of co-eluting compounds from the sample matrix [1] [2]. These effects are a major challenge in quantitative analysis because they can:

  • Compromise Data Accuracy: Lead to inaccurate concentration measurements, both lower (ion suppression) and higher (ion enhancement) than the true value [3] [2].
  • Reduce Sensitivity: Lower the signal-to-noise ratio, potentially impacting the detection of low-concentration analytes [3].
  • Harm Method Robustness: Affect the precision, linearity, and reliability of the analytical method, as the matrix composition can vary between samples [3] [4].

How to Assess Matrix Effects

Before troubleshooting, you must first evaluate the presence and extent of matrix effects. The table below summarizes the common assessment techniques.

Method Description Key Outcome Limitations
Post-column Infusion [3] [4] A standard is infused post-column while a blank matrix extract is injected. Qualitative; identifies chromatographic regions with ion suppression/enhancecence. Does not provide a quantitative value for the effect [3].
Post-extraction Spiking [3] [5] The response of a pure standard is compared to the response of the same analyte spiked into a blank matrix extract. Quantitative; calculates the Matrix Factor (MF) to measure the degree of effect. Requires a blank matrix, which may not always be available [3].

The following workflow outlines a systematic approach to diagnosing and resolving matrix effects based on these methods:

Start Start: Suspected Matrix Effects Assess Assess Matrix Effects Start->Assess PostCol Post-column Infusion Assess->PostCol PostExt Post-extraction Spiking Assess->PostExt Identify Identify Problematic Retention Time Zone PostCol->Identify Calculate Calculate Matrix Factor (MF) PostExt->Calculate Minimize Strategy: Minimize ME Identify->Minimize Compensate Strategy: Compensate for ME Identify->Compensate Calculate->Minimize Calculate->Compensate Validate Validate Final Method Minimize->Validate Compensate->Validate

Strategies to Overcome Matrix Effects

Once assessed, you can employ the following strategies to minimize or compensate for matrix effects.

Q: How can we minimize matrix effects during sample preparation and analysis?

Strategy Application & Details Considerations for Flufenacet Oxalate
Improve Sample Clean-up [3] [2] Use selective extraction (e.g., SPE, QuEChERS) to remove more matrix components. The high water solubility of Flufenacet (51 mg/L) [6] and high mobility of its oxalate metabolite [7] will guide solvent and sorbent selection.
Optimize Chromatography [3] [2] Increase retention time or improve peak separation to move the analyte away from the region of ion suppression/enhancement. The log P of 3.5 for Flufenacet [6] suggests it is relatively hydrophobic, which can inform mobile phase and column chemistry choices.
Use APCI Ionization [3] Switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), which is generally less prone to MEs. APCI should be evaluated as an alternative if ESI shows severe MEs that cannot be resolved chromatographically.
Dilute the Sample [3] A simple dilution of the final extract can reduce the concentration of interfering compounds below the threshold for causing MEs. This may not be viable if the analyte is already near its limit of quantification.

Q: How can we compensate for matrix effects during calibration?

Strategy Application & Details
Use Isotope-Labeled Internal Standard (IS) [3] [2] The gold-standard approach. The IS co-elutes with the analyte and experiences the same matrix effects, correcting for them in the quantification.
Matrix-Matched Calibration [3] Prepare calibration standards in the same blank matrix as the samples. This is essential if a stable isotope-labeled IS is not available.
Standard Addition [3] The analyte is spiked at different levels into aliquots of the sample. This method is labor-intensive but useful for very complex matrices.

Key Considerations for this compound

When applying these general principles to this compound, keep in mind:

  • It is a Metabolite: this compound is a major soil metabolite of the herbicide Flufenacet [7]. Your sample matrix (e.g., soil, water, crop material) will be a primary driver of the specific matrix effects you encounter.
  • Check for Endocrine Disruption Properties: Be aware that the parent compound, Flufenacet, has been concluded to meet the criteria for endocrine disruption for the thyroid modality in humans and wild mammals [8]. This may influence the regulatory and safety protocols for your analysis.
  • Prioritize the Internal Standard: For robust and reliable quantification, the highest priority should be to source or synthesize a stable isotope-labeled internal standard for this compound.

References

Flufenacet Oxalate: Chemical Property Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data for the analytical standard of Flufenacet oxalate, which can inform your experimental setup.

Property Details
CAS RN 201668-31-7 [1] [2]
IUPAC Name (4-fluorophenyl)(propan-2-yl)aminoacetic acid [1]
Molecular Formula C₁₁H₁₂FNO₃ [1]
Molecular Mass 225.2 g/mol [1]
Canonical SMILES CC(C)N(C1=CC=C(C=C1)F)C(=O)C(=O)O [1]
InChI Key FFKNXXCOXIZLJD-UHFFFAOYSA-N [1]
Analytical Techniques HPLC: Suitable; GC: Suitable [2]

| Hazard & Safety | Signal Word: Danger [2] Hazard Class: Acute Tox. 3 (Oral), Skin Sens. 1 [2] Personal Protection: N95 dust mask, eyeshields, faceshields, gloves [2] |

Experimental Design and Troubleshooting Guidance

While direct protocols are unavailable, here is a methodological approach and common troubleshooting points based on standard laboratory practices for handling such compounds.

Suggested Workflow for Method Development

Since this compound is an analytical standard, your experiments likely focus on its detection and quantification in various matrices. The following workflow outlines a systematic approach for developing and troubleshooting your analytical method.

cluster_prep Sample Preparation Factors cluster_analysis Instrumental Analysis (HPLC/GC) Start Start: Method Development Step1 1. Sample Preparation Start->Step1 Step2 2. Instrumental Analysis Step1->Step2 Prep1 Extraction Solvent (pH, polarity) Step3 3. Data Analysis & Validation Step2->Step3 Ana1 Column Selection Step4 4. Troubleshooting Step3->Step4 If Issues Detected Step4->Step1 Adjust Parameters Prep2 Extraction Technique (Sonication, shaking) Prep3 Clean-up & Filtration Ana2 Mobile Phase Composition Ana3 Detector Calibration

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relation to Flufenacet? A1: this compound is a major metabolite or transformation product of the herbicide Flufenacet formed in soil [1]. It has a different chemical structure (C₁₁H₁₂FNO₃) and a lower molecular mass (225.2 g/mol) compared to the parent compound Flufenacet (C₁₄H₁₃F₄N₃O₂S, 363.34 g/mol) [1] [3].

Q2: What are the primary safety concerns when handling this compound? A2: The safety data sheet indicates it is an acute oral toxin (Category 3) and a skin sensitizer (Category 1) [2]. Always consult the product's Certificate of Analysis (CoA) and refer to the supplier's Safety Data Sheet (SDS) for the most detailed and up-to-date handling and disposal instructions.

Q3: The recovery of my target analyte is low. What should I investigate? A3: Focus on the sample preparation stage from the workflow above. The extraction solvent's pH is often a critical but unexplored parameter. Experiment with buffering your solvent to different pH levels to find the optimum for your specific sample matrix, as the compound's solubility and stability can be highly pH-dependent.

Q4: I am getting poor chromatographic separation. What parameters can I adjust? A4: Refer to the instrumental analysis stage in the workflow. Key parameters to optimize include:

  • Mobile Phase: Adjust the pH and buffer strength. A small amount of acid or modifier can often improve peak shape.
  • Column: Switch to a column with different stationary phase chemistry (e.g., C8 vs. C18).
  • Temperature and Flow Rate: Fine-tuning the column temperature and mobile phase flow rate can enhance resolution.

References

managing co-elution Flufenacet oxalate chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Flufenacet Oxalate Co-elution

Co-elution occurs when two or more compounds do not separate and exit the chromatography column at the same time. The table below summarizes common symptoms and their potential causes based on general troubleshooting principles.

Symptom Potential Causes Initial Investigation Steps

| Unexpected Peak Shape (e.g., fronting, shoulder) [1] | - Sample solvent stronger than mobile phase [2]

  • Column degradation [2]
  • Inadequate column equilibration (in gradient methods) [1]
  • Contamination or void in system [2] | - Confirm sample is dissolved in a solvent weaker than or similar to the starting mobile phase [2].
  • Inject a standard to check if the issue is method- or column-related [2]. | | One Peak Exhibiting Shouldering or Splitting [2] | - Inadequate separation from a co-eluting compound [1] [2]
  • Hardware issue (e.g., loose fitting, improperly cut tubing) [2] | - Check all tubing connections and fittings for tightness and proper installation [2].
  • Verify that the issue is reproducible before proceeding [2]. | | Shifting Retention Times [2] | - Mobile phase delivery issues (e.g., faulty pump, check valve) [2]
  • Mobile phase not properly prepared or degraded | - Purge and clean pump check valves [2].
  • Ensure all mobile phase lines are primed and free of air [2]. |

Systematic Troubleshooting Approach

When you encounter a problem, a systematic approach is more effective than making multiple changes at once.

Start Observe Co-elution or Peak Anomaly Step1 Reproduce the Issue (Rule of Two) Start->Step1 Step2 Change ONE Variable at a Time (KISS Method) Step1->Step2 Step3 Check Hardware & Connections Step2->Step3 Step4 Evaluate Sample & Mobile Phase Step3->Step4 Sub3_1 Check for leaks and void volumes Step3->Sub3_1 Sub3_2 Inspect tubing cuts and fittings Step3->Sub3_2 Step5 Investigate Column & Method Step4->Step5 Sub4_1 Verify sample solvent vs. mobile phase strength Step4->Sub4_1 Sub4_2 Check pH consistency Step4->Sub4_2 Step6 Problem Solved? Step5->Step6 Sub5_1 Rinse or replace column Step5->Sub5_1 Sub5_2 Adjust gradient table or temperature Step5->Sub5_2 Step6->Step2 No End Log All Actions & Results Step6->End Yes

Fig. 1: A logical workflow for diagnosing and resolving chromatography issues. Adhere to the "Rule of Two" (a problem must be reproducible) and the "KISS Method" (change only one variable at a time) [2].

Method Optimization to Resolve Co-elution

If basic troubleshooting does not resolve the co-elution, consider optimizing your HPLC method parameters.

Parameter to Adjust Objective Specific Action
Mobile Phase Composition Alter selectivity (α) to separate co-eluting compounds. Adjust the pH or buffer concentration; modify the organic solvent ratio (e.g., methanol vs. acetonitrile) [3].
Gradient Profile Improve resolution for all peaks. Flatten the gradient slope to increase resolution, especially for later-eluting peaks [2].
Column Temperature Improve peak efficiency (N) and potentially alter selectivity. Increase temperature to sharpen peaks and reduce retention; retention typically changes 1-2% per °C in isocratic methods [2].
Column Chemistry Change the primary mechanism of separation. Scout different column chemistries (e.g., C18, phenyl, cyano) to find one that offers different selectivity for your analytes [3].

Key Principles for Robust Methods

Developing a robust method from the start can prevent many common issues.

  • Sample Preparation is Critical: Proper sample prep (e.g., filtration, liquid-liquid extraction, solid-phase extraction) removes particulates and interfering matrix components that can cause co-elution or peak distortion [3].
  • Understand Matrix Effects: Components in your sample matrix can suppress or enhance the analyte signal or alter its retention. Mitigation strategies include diluting the sample, improving extraction, or using standard addition [3].
  • Method Validation is Essential: A validated method ensures it is fit for purpose. The process includes testing for linearity, precision, accuracy, and robustness [3].

Next Steps for this compound

To obtain more specific information, you could:

  • Contact Manufacturers: Reach out to the technical support of companies that supply this compound analytical standards (e.g., Sigma-Aldrich) [4] or chromatography equipment. They may have unpublished application notes.
  • Search Scientific Literature: Look for published HPLC or LC-MS methods for the analysis of Flufenacet or its metabolites in environmental or agricultural samples.

References

sensitivity enhancement Flufenacet oxalate detection

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Flufenacet Oxalate

This compound (AE 0841913) is a major metabolite of the herbicide flufenacet, formed in soil and a significant transformation product in the environment [1]. Its detection is crucial for regulatory risk assessments, as it has been indicated to potentially leach into groundwater above permissible limits [2].

The core challenge in its detection stems from the need to measure trace levels in complex environmental matrices like water and soil. This requires methods with high sensitivity and selectivity to distinguish it from the parent compound and other metabolites [2].

Strategies for Enhancing LC-MS Sensitivity

The following table summarizes practical strategies to boost the signal-to-noise ratio for detecting challenging analytes like this compound, based on established LC-MS principles [3].

Optimization Area Specific Action Expected Impact / Rationale
MS Source & Ionization Optimize source parameters (capillary voltage, desolvation gas temp./flow) for your specific analyte and mobile phase [3]. Can yield 2-3x sensitivity gain; ensures stable spray and efficient ion generation/transmission [3].
For acidic analytes (like an oxalate), use negative ion mode ESI to form [M-H]⁻ ions [3]. Matches analyte chemistry for maximum ionization efficiency [3].
Liquid Chromatography Use smaller diameter columns (e.g., 2.1 mm vs. 4.6 mm) and lower flow rates (e.g., 0.2-0.4 mL/min) [3]. Increases analyte concentration entering the MS source, improving ionization efficiency (ESI is concentration-sensitive) [3].
Sample Preparation Employ rigorous clean-up (e.g., SPE, QuEChERS) for complex matrices like soil or plant material [3]. Reduces matrix effects (signal suppression/enhancement) and instrument contamination, improving signal-to-noise ratio [3].
Advanced MS Detection Use Tandem MS (MS/MS) in Selected Reaction Monitoring (SRM) mode [4]. Monions a specific precursor-product ion transition, drastically reducing background noise and increasing specificity for accurate low-level quantification [4].

Frequently Asked Questions

Q1: My signal for this compound is low and noisy. What should I check first?

  • A1: Follow this systematic troubleshooting guide:
    • Calibration & Tuning: Verify the MS instrument is properly calibrated and tuned for the expected mass range.
    • Mobile Phase & Sample Purity: Ensure all solvents and water are LC-MS grade and that samples are free of particulates. Contaminants can suppress ionization [3].
    • Source Maintenance: Clean the ESI source and sampling cone/orifice. A dirty source is a common cause of sensitivity loss.
    • Parameter Optimization: Re-optimize source parameters (see table above) by infusing a standard and adjusting voltages and gas temperatures step-by-step [3].
    • Review Sample Prep: If the problem is matrix-specific, re-evaluate your extraction and clean-up protocol [3].

Q2: We suspect matrix suppression in our soil samples. How can we confirm and mitigate this?

  • A2:
    • Confirmation: Perform post-column infusion or post-extraction spike analysis. A dip in the analyte signal at its retention time in the matrix sample compared to a pure solvent standard confirms suppression [3].
    • Mitigation:
      • Improve Sample Clean-up: Implement more selective solid-phase extraction (SPE) cartridges.
      • Enhance Chromatography: Optimize the LC method to achieve better separation of the analyte from co-eluting matrix compounds.
      • Use Isotope-Labeled IS: Employ a stable isotope-labeled internal standard (e.g., this compound-d4). It co-elutes with the analyte and corrects for ionization suppression/enhancement.
      • Dilute the Sample: If sensitivity allows, a simple dilution can reduce the concentration of interfering compounds.

Q3: What is the recommended first-choice analytical technique for quantifying this compound?

  • A3: For sensitivity and specificity requirements in regulatory analysis, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the unequivocal first choice [4]. Operating in Selected Reaction Monitoring (SRM) mode provides the necessary low detection limits and high confidence in results by filtering out nearly all chemical noise [4].

Experimental Workflow for Method Development

This workflow diagram outlines the key stages in developing a sensitive and robust LC-MS method for this compound.

Start Start Method Development SamplePrep Sample Preparation (Solid-Liquid Extraction, SPE Clean-up) Start->SamplePrep LCOptimization LC Separation Optimization (HILIC or Reversed-Phase) SamplePrep->LCOptimization MSDetection MS/MS Detection Setup (Precursor Ion Selection, SRM Optimization) LCOptimization->MSDetection ParamOpt Source Parameter Optimization MSDetection->ParamOpt Validation Method Validation (LOQ, Linearity, Recovery) ParamOpt->Validation

References

addressing instability Flufenacet oxalate samples

Author: Smolecule Technical Support Team. Date: February 2026

What Is Known About Flufenacet Oxalate

The table below summarizes the key information available from the Pesticide Properties DataBase (PPDB) and a chemical supplier.

Property Description
Chemical Identity A major transformation product (metabolite) of the herbicide Flufenacet [1].
CAS Number 201668-31-7 [1] [2].
Molecular Formula C₁₁H₁₂FNO₃ [1].
Molecular Weight 225.2 g/mol [1].
Stability in Soil Laboratory studies indicate a DT₅₀ (dissipation time for 50% of the substance) of approximately 5.83 days, classifying it as non-persistent [1].
Storage Recommendation Should be stored in a refrigerator at 2-8°C [2].

A Framework for Your Troubleshooting Guide

To help you structure your support content, here is a general workflow for systematically investigating sample instability. You can use this as a template and fill in the specifics once you gather data from the sources mentioned above.

cluster_0 Investigation & Hypothesis cluster_1 Testing & Solution Start Suspected Sample Instability Define Problem Scope Define Problem Scope Start->Define Problem Scope Check Physical Appearance Check Physical Appearance Define Problem Scope->Check Physical Appearance Analyze Chromatographic Results Analyze Chromatographic Results Define Problem Scope->Analyze Chromatographic Results Review Storage Conditions Review Storage Conditions Define Problem Scope->Review Storage Conditions Note changes in color, precipitate, or clarity Note changes in color, precipitate, or clarity Check Physical Appearance->Note changes in color, precipitate, or clarity New/degradation peaks? New/degradation peaks? Analyze Chromatographic Results->New/degradation peaks? Loss of main peak area? Loss of main peak area? Analyze Chromatographic Results->Loss of main peak area? Peak tailing/broadening? Peak tailing/broadening? Analyze Chromatographic Results->Peak tailing/broadening? Confirm storage temp (2-8°C) [2], solvent, and container Confirm storage temp (2-8°C) [2], solvent, and container Review Storage Conditions->Confirm storage temp (2-8°C) [2], solvent, and container Hypothesis: Physical Degradation Hypothesis: Physical Degradation Note changes in color, precipitate, or clarity->Hypothesis: Physical Degradation Hypothesis: Chemical Degradation Hypothesis: Chemical Degradation New/degradation peaks?->Hypothesis: Chemical Degradation Loss of main peak area?->Hypothesis: Chemical Degradation Hypothesis: Column Interaction Hypothesis: Column Interaction Peak tailing/broadening?->Hypothesis: Column Interaction Hypothesis: Improper Storage Hypothesis: Improper Storage Confirm storage temp (2-8°C) [2], solvent, and container->Hypothesis: Improper Storage Design Confirmatory Experiments Design Confirmatory Experiments Hypothesis: Physical Degradation->Design Confirmatory Experiments Hypothesis: Chemical Degradation->Design Confirmatory Experiments Hypothesis: Column Interaction->Design Confirmatory Experiments Hypothesis: Improper Storage->Design Confirmatory Experiments Forced Degradation Studies Forced Degradation Studies Design Confirmatory Experiments->Forced Degradation Studies HPLC Method Re-validation HPLC Method Re-validation Design Confirmatory Experiments->HPLC Method Re-validation Identify major degradation products and pathways Identify major degradation products and pathways Forced Degradation Studies->Identify major degradation products and pathways Confirm method stability-indicating power Confirm method stability-indicating power HPLC Method Re-validation->Confirm method stability-indicating power Implement Solution Implement Solution Identify major degradation products and pathways->Implement Solution Confirm method stability-indicating power->Implement Solution Adjust Storage Protocol Adjust Storage Protocol Implement Solution->Adjust Storage Protocol Modify Analytical Method Modify Analytical Method Implement Solution->Modify Analytical Method Change Sample Solvent Change Sample Solvent Implement Solution->Change Sample Solvent Verify Stability Verify Stability Adjust Storage Protocol->Verify Stability Modify Analytical Method->Verify Stability Change Sample Solvent->Verify Stability Document & Update SOP Document & Update SOP Verify Stability->Document & Update SOP

Potential Investigation Avenues

Based on common instability mechanisms and general analytical knowledge, here are key areas to guide your experimental protocols once you have more data:

  • Storage Conditions: The known refrigerator storage condition strongly suggests the compound is sensitive to temperature [2]. Stability studies should test the effects of temperature, light, and humidity.
  • Sample Solvent and pH: The compound's solubility and stability can be highly dependent on the solvent and pH of the solution. Investigating different buffered systems at various pH levels is crucial.
  • Analytical Method Considerations: If using HPLC, instability can sometimes be mistaken for other issues. Ensure your method is "stability-indicating," meaning it can separate the parent compound from its degradation products. General HPLC troubleshooting for problems like peak tailing can be found in resources from instrument manufacturers [3].

References

Core Principles for Maximizing Hydrophilic Metabolite Recovery

Author: Smolecule Technical Support Team. Date: February 2026

Hydrophilic metabolites can be challenging to recover due to their polarity and the complexity of biological matrices. The key to success lies in addressing the following principles during experimental design:

  • Use Polar Solvents: Hydrophilic metabolites are, by definition, soluble in polar solvents. Methanol-water and acetonitrile-water mixtures are most commonly used to efficiently extract these compounds from the sample matrix [1]. Methanol is often highlighted for its ability to solubilize a broad range of metabolites [1].
  • Precipitate Proteins: Proteins in samples like plasma or tissue homogenates can bind metabolites or interfere with analysis. A protein precipitation step using a strong organic solvent like methanol or acetonitrile is crucial for sample cleanup [2] [1] [3].
  • Prevent Bias with Standardized Methods: Different extraction methods can skew your results. For instance, a non-polar solvent will lead to the loss of polar metabolites. Therefore, it is critical to choose and standardize your extraction technique to ensure consistency and a complete representation of the metabolic state [1].
  • Employ Fractionation: For complex samples, a simple protein precipitation may not be sufficient. Techniques like liquid-liquid extraction (LLE) can be used to separate hydrophilic compounds from hydrophobic ones, reducing sample complexity and improving detection of low-abundance metabolites [2] [3].
  • Optimize Processing Conditions: Factors like temperature and time significantly impact extraction efficiency. While warmer solvents can increase solubility, cold solvents are often recommended to preserve metabolites that are prone to degradation [1].

Troubleshooting FAQ: Hydrophilic Metabolite Extraction

Here are answers to common specific issues researchers encounter.

Q1: My metabolite recovery is low and inconsistent. What could be wrong?

  • Possible Cause: Incomplete protein precipitation or suboptimal solvent choice.
  • Solution: Ensure you are using a sufficient volume and correct type of precipitating solvent. A mixture of methanol and water is a robust starting point. Consistently use pre-cooled solvents and work on ice to maintain stability [1] [3]. Verify that your centrifugation time and speed are adequate to form a compact protein pellet.

Q2: My chromatographic separation for hydrophilic compounds is poor. How can I improve it?

  • Possible Cause: Standard reverse-phase (C18) columns do not retain very hydrophilic metabolites well.
  • Solution: Consider using specialized LC columns designed for polar compounds. Recent research highlights the use of pentafluorophenyl (PFP) columns, which offer improved retention and peak shape for hydrophilic metabolites compared to standard C18 columns [4]. Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for separating polar compounds.

Q3: How can I be sure my method is capturing a broad range of hydrophilic metabolites?

  • Possible Cause: The extraction method is biased towards a specific sub-class of metabolites.
  • Solution: Implement a multi-step fractionation protocol. One validated method involves protein precipitation with cold methanol, followed by liquid-liquid extraction with MTBE and water to separate hydrophilic and hydrophobic fractions [2] [3]. This deliberate fractionation enriches different metabolite classes and provides more comprehensive coverage.

Standardized Extraction Protocols

Here are two detailed protocols you can adapt for your experiments.

Protocol 1: Basic Hydrophilic Metabolite Extraction from Plasma [1] This is a foundational method for biofluids like plasma or serum.

  • Principle: Protein precipitation using an organic solvent mixture.
  • Workflow:
    • Thaw a 50 μL plasma sample on ice.
    • Add 300 μL of ice-cold extraction solution (Acetonitrile:Methanol = 1:4, V/V) containing internal standards.
    • Vortex the mixture for 3 minutes.
    • Centrifuge to pellet proteins (protocol specifics can be supplemented with 12,000 rpm, 10 min, 4°C from other methods) [5].
    • Collect the supernatant (which contains the hydrophilic metabolites) for LC-MS analysis.

The following diagram illustrates this workflow:

start Start: Thawed Plasma Sample (50 µL) step1 Add 300 µL ice-cold ACN:MeOH (1:4) with ISTDs start->step1 step2 Vortex for 3 minutes step1->step2 step3 Centrifuge step2->step3 step4 Collect Supernatant step3->step4 end End: Analysis-ready Hydrophilic Metabolites step4->end

Protocol 2: Comprehensive Multi-Step Extraction for Biofluids [2] [3] This advanced protocol is designed for in-depth metabolomic profiling by fractionating metabolites into distinct classes.

  • Principle: Sequential use of protein precipitation, liquid-liquid extraction, and solid-phase extraction.
  • Workflow:
    • Protein Precipitation: Add cold methanol to the biofluid (e.g., 100 μL plasma), vortex, and centrifuge. The pellet can be stored for later analysis.
    • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube. Add MTBE and water, shake vigorously, and centrifuge for phase separation.
    • Fraction Collection: Recover the top aqueous layer, which contains the hydrophilic metabolites.
    • Further Fractionation (Optional): The lower organic (hydrophobic) layer can be further separated into fatty acids, neutral lipids, and phospholipids using solid-phase extraction (SPE) [3].

This more comprehensive process is outlined below:

start Biofluid Sample (e.g., 100 µL) step1 1. Protein Precipitation (Cold Methanol) start->step1 step2 Centrifuge step1->step2 step3 Separate Supernatant and Pellet step2->step3 step4 2. Liquid-Liquid Extraction (Supernatant + MTBE + Water) step3->step4 step5 Centrifuge step4->step5 step6 3. Phase Separation step5->step6 frac1 Top Aqueous Phase (Hydrophilic Metabolites) step6->frac1 frac2 Lower Organic Phase (Hydrophobic Metabolites) step6->frac2

Equipment and Solvent Selection Table

The table below summarizes key components used in the protocols above.

Component Role/Purpose Example Choices & Notes
Solvents Extraction & Precipitation Methanol [1] [3], Acetonitrile [1], Methanol/Chloroform/Water [6], Methanol/Water [1] [4]
Internal Standards Quality Control & Quantification Isotopically labeled standards (e.g., creatinine-D3, valine-D8 [3] or commercial mixes like Metabolomics QReSS [4]) spiked before extraction.
Homogenization Tissue Disruption Stainless steel beads and a bead mill homogenizer for efficient disruption of tissues or cell pellets [5].
Centrifugation Phase Separation Critical for separating precipitated proteins [1] [3] and liquid-liquid phases [5]. Typically 10,000-12,000 rpm at 4°C [5].
Evaporation Sample Concentration SpeedVac or centrifugal evaporator to dry down samples prior to reconstitution in a solvent compatible with LC-MS [5] [4].

References

Technical Guide: LC-MS/MS Analysis of Flufenacet Oxalate

Author: Smolecule Technical Support Team. Date: February 2026

This FAQ addresses a common challenge in residue analysis for agricultural products.

Question: What is a robust method for determining Flufenacet and its metabolites in agricultural products, and how can background noise be minimized during LC-MS/MS analysis?

A peer-reviewed study outlines a simultaneous analytical method for Flufenacet and its two primary metabolites ([(4-fluorophenyl)(1-methylethyl) amino]oxo-acetic acid and [N-(4-fluorophenyl)-N-(1-methylethyl) acetamide]-2-sulfinylacetic acid) in various agricultural products [1]. The core of this method involves a sample preparation workflow designed to effectively clean up extracts and reduce chemical noise.

Experimental Protocol

The following workflow details the sample preparation and analysis steps. Adherence to this protocol is critical for minimizing background noise and achieving high-quality data.

workflow start Sample (Wheat, Soybean, etc.) step1 Extraction with Methanol start->step1 step2 Crude Extract step1->step2 step3 Purification: Bond Elut C18 step2->step3 step4 Purification: InertSep GC/PSA step3->step4 step5 Purified Extract step4->step5 step6 Analysis by LC-MS/MS step5->step6 end Quantitation step6->end

Diagram Title: Sample Preparation Workflow for Flufenacet LC-MS/MS Analysis

Sample Preparation (Extraction & Purification)

This two-step purification process is essential for removing co-extractives that cause matrix effects and background noise [1].

  • Extraction: Weigh a homogenized sample and extract with methanol. The crude extract contains the target analytes along with various matrix components.
  • Purification:
    • Bond Elut C18: This reversed-phase solid-phase extraction (SPE) cartridge removes non-polar interferents.
    • InertSep GC/PSA: A subsequent clean-up using a cartridge containing Primary Secondary Amine (PSA) sorbent is highly effective at removing fatty acids and other polar organic acids from the extract.
Instrumental Analysis (LC-MS/MS)

The purified extract is analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry.

  • Liquid Chromatography (LC): Separates the analytes from any remaining matrix components, reducing ion suppression or enhancement.
  • Tandem Mass Spectrometry (MS/MS): Using Multiple Reaction Monitoring (MRM) mode provides high specificity by monitoring a specific precursor ion > product ion transition for each compound. This significantly reduces chemical noise compared to full-scan or single-stage MS.
Key Performance Metrics

The established method has been validated with the following performance data [1]:

Metric Result
Analytes Flufenacet, Metabolite M1 (FOE Oxalate), Metabolite M2 (FOE Sulfinylacetic acid)
Matrices Wheat, Soybean, Potato, Tomato
Average Recovery (n=5, spiked at 0.01 μg/g) 70.6 - 97.0%
Precision (Relative Standard Deviation) < 5%
Lower Limit of Quantification (LLOQ) 0.01 μg/g for all analytes

Troubleshooting Guide for Background Noise

If you experience high background noise, investigate the following areas:

Symptom Possible Cause Solution
High baseline/chemical noise in chromatograms Incomplete sample clean-up; SPE sorbents exhausted or used incorrectly. Ensure the Bond Elut C18 and InertSep GC/PSA cartridges are in good condition. Consider optimizing the washing and elution steps.
Low signal-to-noise for target analytes Matrix effects causing ion suppression. The dual-SPE purification is designed for this. Verify the purification process. Use matrix-matched calibration curves to correct for suppression [1].
High noise in MS/MS detector Contaminated ion source or instrument needing calibration. Perform routine maintenance and cleaning of the MS ion source. Calibrate the mass spectrometer according to the manufacturer's schedule.

Key Takeaways for Researchers

  • Purification is Critical: The sequential use of C18 and PSA sorbents is a well-validated strategy for achieving the low quantitation limits required for pesticide residue analysis [1].
  • Method Performance: This protocol yields excellent recovery (70.6-97.0%) and high precision (<5% RSD), making it suitable for regulatory and research applications [1].
  • Analyte Specificity: The method simultaneously detects Flufenacet and its major oxalate and sulfinylacetic acid metabolites, providing a comprehensive residue profile [1].

References

Physical & Chemical Properties of Flufenacet Oxalate

Author: Smolecule Technical Support Team. Date: February 2026

Property Value
Molecular Formula C₁₁H₁₂FNO₃ [1] [2]
Molecular Weight 225.22 g/mol [2] [3]
Density 1.3±0.1 g/cm³ [2]
Flash Point 168.1±28.4 °C [2]
Boiling Point 354.3±44.0 °C at 760 mmHg [2]
Vapour Pressure 0.0±0.8 mmHg at 25°C [2]

Frequently Asked Questions

  • What are the recommended storage conditions for Flufenacet oxalate? While specific stability studies are not available in the search results, one supplier lists a recommendation to store the substance at 2-8°C in a refrigerator [3]. In the absence of comprehensive data, this is a prudent starting point.

  • Is this compound stable in the environment? Data on its environmental fate indicates that Flufenacet oxalea is non-persistent in soil under laboratory conditions, with a typical aerobic soil degradation half-life (DT₅₀) of 5.83 days. However, the time for 90% degradation (DT₉₀) can be much longer (123.0 days), which may be classified as persistent by some standards [1].

  • What is this compound? this compound is a chemical transformation product (metabolite) of the herbicide Flufenacet. It is formed in soil, plants, animals, and groundwater [1]. It is also known by other names such as Flufenacet OXA and 2-((4-fluorophenyl)(isopropyl)amino)-2-oxoacetic acid [2].

Troubleshooting Guide

  • Handling and Safety: The substance has associated hazard statements H301 (toxic if swallowed) and H317 (may cause an allergic skin reaction) [2]. Use personal protective equipment including gloves, eye/face protection, and an N95 dust mask [2].
  • Lack of Experimental Data: The search results do not provide detailed experimental protocols for handling or analyzing this compound. The available information is primarily from regulatory data summaries and chemical supplier catalogs [1] [2] [3].

Recommended Experimental Workflow for Stability Assessment

Given the lack of specific data, the following workflow outlines a general approach to determine the storage stability of a chemical substance in a laboratory setting.

Start Start: Substance Received Store Divide into aliquots Start->Store Condition1 Storage Condition 1 Long-Term: -20°C Store->Condition1 Condition2 Storage Condition 2 Medium-Term: 2-8°C Store->Condition2 Condition3 Storage Condition 3 Accelerated: 25°C/60%RH Store->Condition3 Analyze Analyze Aliquots (HPLC, LC-MS) Condition1->Analyze T=0, 1, 3, 6, 12 mo Condition2->Analyze T=0, 1, 3, 6, 12 mo Condition3->Analyze T=0, 1, 3, 6 mo Compare Compare Purity & Degradation Analyze->Compare Decide Establish Storage Protocol Compare->Decide

References

Flufenacet oxalate vs Flufenacet efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Relationship

The table below summarizes the core identities of the two substances.

Feature Flufenacet Flufenacet Oxalate
Chemical Role Primary herbicide active substance [1] [2] A major chemical transformation product (metabolite) of Flufenacet formed in soil [3].
Pesticide Type Herbicide [2] Metabolite (of Flufenacet) [3]
IUPAC Name N-(4-fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide [2] [(4-fluorophenyl)(propan-2-yl)amino](oxo)acetic acid [3]
Mode of Action Inhibition of very long chain fatty acid (VLCFA) synthesis, leading to inhibited seed germination [1] [2]. Not applicable as a standalone pesticide [3].

Experimental Data and Properties

Since this compound is a metabolite, its "efficacy" is not measured. The data instead focuses on the environmental fate of the parent substance and the properties of its breakdown products.

The following table consolidates key experimental data for Flufenacet and its metabolite, this compound.

Property Flufenacet This compound
Water Solubility 51 mg/L (at 20°C, pH 7), moderate [2]. Information missing from search results.
Soil Adsorption (Kf) Information missing from search results. 0.132 (mL g⁻¹); classified as Very mobile in soils [3].
Soil Degradation DT₅₀ (Lab) Information missing from search results. 5.83 days (non-persistent), though DT₉₀ is 123.0 days (persistent) [3].
Mammalian Toxicity (Acute Oral LD₅₀) Moderately toxic [2]. Data gap; specific value not available [3].
Ecotoxicity Moderately to highly toxic to most fauna and flora; low toxicity to honeybees [2]. A 2024 EFSA assessment identified a high risk to aquatic organisms, birds, bees, and earthworms for some uses [4]. Low toxicity to earthworms (acute 14-day LC₅₀ > 1000 mg/kg) [3].

Experimental Protocols for Assessment

The methodologies for generating the data above are standard in pesticide regulation. Here are the detailed protocols for key tests:

  • Herbicidal Efficacy (Field Experiments)

    • Purpose: To evaluate the effectiveness of Flufenacet in controlling target weeds (e.g., black-grass) under real-world conditions [5].
    • Procedure: The herbicide is applied pre-emergence of the crop according to the proposed representative uses. Weed density and biomass are measured in treated plots versus untreated control plots over time. Efficacy is supported by data from extensive global use [2] [5].
  • Soil Degradation (Aerobic)

    • Purpose: To determine the persistence of a substance (like this compound) in soil [3].
    • Procedure: Soil samples are treated with the radiolabeled substance and incubated in the dark at a constant temperature (e.g., 20°C). The rate of degradation is monitored over time by measuring the parent compound and its metabolites. The DT₅₀ (time for 50% degradation) is then calculated [3].
  • Soil Adsorption (Kf)

    • Purpose: To assess the mobility of a substance in soil, indicating its potential to leach into groundwater [3].
    • Procedure: A batch equilibrium method is used. Soil is mixed with a solution of the test substance and shaken. After centrifugation, the concentration of the substance in the water phase is measured. The adsorption coefficient Kf is calculated based on the difference between the initial and equilibrium solution concentrations [3].

Metabolic Pathway and Risk Assessment Logic

The relationship between Flufenacet and its metabolites, along with the regulatory decision-making process, can be visualized as follows. The diagrams show how the parent herbicide breaks down and the key factors that led to its regulatory ban in the EU.

flufenacet_pathway Flufenacet Metabolic Pathway and Regulatory Impact Flufenacet Flufenacet This compound This compound Flufenacet->this compound Major soil metabolite Other Metabolites\n(FOE sulfonic acid, etc.) Other Metabolites (FOE sulfonic acid, etc.) Flufenacet->Other Metabolites\n(FOE sulfonic acid, etc.) Soil Application Soil Application Soil Application->Flufenacet Trifluoroacetic Acid (TFA) Trifluoroacetic Acid (TFA) Other Metabolites\n(FOE sulfonic acid, etc.)->Trifluoroacetic Acid (TFA) Breakdown product Persistent 'Forever Chemical' Persistent 'Forever Chemical' Trifluoroacetic Acid (TFA)->Persistent 'Forever Chemical' Other Metabolites Other Metabolites

regulatory_logic EU Regulatory Decision Logic for Flufenacet Start Start EFSA Peer Review (2024) EFSA Peer Review (2024) Start->EFSA Peer Review (2024) Identified Concerns Identified Concerns EFSA Peer Review (2024)->Identified Concerns C1 Endocrine Disruption (Human & Mammalian Thyroid) Identified Concerns->C1 C2 High Risk to Non-Target Organisms (Aquatic, Birds, Bees) Identified Concerns->C2 C3 Persistence Concerns (Metabolites in Groundwater) Identified Concerns->C3 Meets EU Exclusion Criteria Meets EU Exclusion Criteria C1->Meets EU Exclusion Criteria C2->Meets EU Exclusion Criteria C3->Meets EU Exclusion Criteria Non-Authorization\n(Ban effective June 2025) Non-Authorization (Ban effective June 2025) Meets EU Exclusion Criteria->Non-Authorization\n(Ban effective June 2025)

Key Insights for Researchers

  • Regulatory Status: The most critical recent development is the EU's decision to ban flufenacet [1]. The European Food Safety Authority (EFSA) concluded in 2024 that flufenacet is an endocrine disruptor for humans and wild mammals via the thyroid modality, leading to its non-approval [4] [1]. The ban is expected to be effective from June 2025 [1].
  • Growing Resistance: Field monitoring has confirmed reduced sensitivity to flufenacet in key weeds like black-grass, and outright resistance in some ryegrass populations [5]. This underscores the need for integrated weed management strategies that do not rely solely on this chemistry.
  • Environmental Profile: Flufenacet and its metabolites break down into trifluoroacetic acid (TFA), which is a persistent environmental pollutant and can be classified as a PFAS ("forever chemical") [1].

References

Flufenacet & Flufenacet Oxalate: Toxicological and Environmental Profile

Author: Smolecule Technical Support Team. Date: February 2026

The tables below consolidate the key data on the active substance and its major metabolite.

Table 1: Identity and Physico-chemical Properties

Property Flufenacet (Active Substance) Flufenacet Oxalate (Metabolite)
IUPAC Name N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide [1] (4-fluorophenyl)(propan-2-yl)aminoacetic acid [2]
CAS RN Not fully available 201668-31-7 [2]
Molecular Mass Not fully available 225.2 g/mol [2]
Chemical Formula Not fully available C₁₁H₁₂FNO₃ [2]
Pesticide Type Herbicide [3] Metabolite (Soil, Plant, Animal, Groundwater, Surface water) [2]
Major Formation Fraction - Up to 26.5% in soil [2]

Table 2: Environmental Fate and Ecotoxicology

Property Flufenacet (Active Substance) This compound (Metabolite)
Soil DT₅₀ (Lab) Not fully available 5.83 days (Non-persistent) [2]
Soil DT₉₀ (Lab) Not fully available 123.0 days (Persistent) [2]
Soil Adsorption (Kf) Not fully available 0.132 (Very mobile) [2]
Groundwater Exposure Above 0.1 μg/L for multiple metabolites, including FOE oxalate [3] Identified as a groundwater metabolite [3] [2]
Ecotoxicology - General Critical area of concern for aquatic organisms (algae). High risk for some uses for birds, bees, and earthworms [3]. Low acute toxicity to earthworms (LC₅₀ > 1000 mg/kg) [2].
Ecotoxicology - Vertebrates Developmental toxicity, vascular toxicity, and hepatopancreatic toxicity in zebrafish [4]. Not fully available

Table 3: Mammalian Toxicology and Regulatory Status

Property Flufenacet (Active Substance) This compound (Metabolite)
Toxicological Profile No critical areas of concern identified for mammalian toxicology in the initial assessment [3]. A data gap exists for the toxicological assessment of this metabolite, contributing to an unfinished consumer risk assessment [3].
Endocrine Disruption Meets the criteria for thyroid modality disruption for humans and wild mammals [3]. Not fully available
Regulatory Status Peer review for renewal of approval in the EU completed in 2024 [3]. Tolerances established in the US [1]. Not specifically listed for approval [2].

Experimental Data and Proposed Protocols

While the search results do not contain detailed laboratory manuals, they point to key toxicological findings and suggest standard testing models.

1. Key Findings from Zebrafish Model A 2023 study used transgenic zebrafish embryos to investigate the developmental toxicity of flufenacet [4].

  • Observed Endpoints: The study reported mortality, morphological changes, and specific adverse effects on vascular and hepatopancreatic development [4].
  • Cellular Mechanism Investigation: The intracellular actions were verified by measuring:
    • Apoptosis: The level of programmed cell death.
    • Cell Cycle Modulation: Impact on cellular division.
    • Signaling Pathways: Changes in the Mapk and Akt signaling pathways at transcriptional and protein levels [4].

2. Proposed Experimental Workflow Based on the regulatory and research data, the following workflow visualizes a comprehensive testing strategy for flufenacet and its metabolites.

cluster_env_fate Environmental Fate cluster_eco_tox Ecotoxicology cluster_mam_tox Mammalian Toxicology Start Start: Substance Characterization A Environmental Fate Testing Start->A B Ecotoxicological Assessment Start->B C Mammalian Toxicology Start->C A1 Soil Degradation Study (DT₅₀, DT₉₀) A->A1 B1 Aquatic Organisms Test (e.g., Algae, Daphnia) B->B1 B3 Model Vertebrate Study (e.g., Zebrafish Embryo) B->B3 C1 Metabolite Toxicological Profiling C->C1 D Data Integration & Risk Assessment A2 Metabolite Identification (e.g., this compound) A1->A2 A3 Leaching Potential (Kf, Koc) A2->A3 A4 Groundwater Modeling A3->A4 A4->D B2 Terrestrial Organisms Test (e.g., Earthworms, Birds) B1->B2 B4 Molecular Analysis (Apoptosis, Signaling Pathways) B3->B4 B4->D C2 Endocrine Disruption Screening C1->C2 C3 Consumer Risk Assessment C2->C3 C3->D

Identified Data Gaps and Concerns

The European Food Safety Authority (EFSA) peer review highlights several unresolved issues that are critical for a complete risk assessment [3]:

  • Toxicology of Metabolites: A data gap exists for the toxicological assessment of several groundwater metabolites, including FOE trifluoroethanesulfonic acid and, by implication, this compound. This prevents the finalization of the groundwater relevance assessment.
  • Consumer Risk: The consumer risk assessment from the consumption of drinking water could not be finalized due to a lack of data on the effect of water treatment processes on the nature of residues.
  • Formulation Effects: The risk assessment for the representative uses was not finalized because the commercial formulation contains another active substance (diflufenican), and a combined risk assessment was not provided.

Summary for Professionals

  • This compound is a significant environmental metabolite of the herbicide flufenacet, formed in soil and detected in groundwater.
  • Critical data gaps remain regarding its full toxicological profile, which is essential for a definitive consumer risk assessment.
  • Significant environmental risks are identified for the parent compound, flufenacet, particularly for aquatic life, birds, and bees.
  • Advanced models like zebrafish are valuable for elucidating developmental and organ-specific toxicity mechanisms.

References

Ecological Risk Assessment of Flufenacet Oxalate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available data and identified risks for Flufenacet oxalate, a major metabolite of the herbicide flufenacet [1].

Assessment Area Key Findings & Identified Risks Data Gaps & Unfinalized Assessments

| Environmental Fate | • Mobility: Classified as "very mobile" in soil (Kfoc 10.6 mL g⁻¹) [1]. • Persistence: Lab DT₉₀ of 123.0 days (Persistent) [1]. • Groundwater Exposure: Modelling indicates potential for concentrations above the 0.1 μg/L parametric drinking water limit [2]. | Consumer risk assessment from drinking water not finalized [2]. | | Ecotoxicology | • Earthworms: Acute 14-day LC₅₀ > 1000 mg kg⁻¹ (Low acute risk) [1]. • Birds & Bees: A high risk was identified for some representative uses of the parent substance, flufenacet [2]. • Aquatic Organisms: A critical area of concern was identified for algae [2]. | The groundwater metabolite relevance assessment was not finalized for this compound [2]. |

Experimental Protocols for Assessment

The ecological risk assessment for this compound follows standardized regulatory guidelines. Here are the methodologies for the key tests cited in the reports:

  • Aerobic Soil Degradation Study: This study determines the persistence of the substance in soil. Soil samples are fortified with the test substance and incubated in the dark at a constant temperature (e.g., 20°C). The decline in concentration is monitored over time, and the DT₅₀ (time for 50% degradation) and DT₉₀ (time for 90% degradation) values are calculated using regression analysis [1].
  • Soil Adsorption/Desorption Study (Batch Equilibrium Method): This test measures the mobility of the substance in soil. A solution of the test substance is equilibrated with a set of representative soil samples. The adsorbed fraction is determined by analyzing the concentration in the aqueous phase after centrifugation. The adsorption coefficient Kd and the organic carbon-normalized adsorption coefficient Koc are then calculated [1].
  • Earthworm Acute Toxicity Test: This study assesses the short-term risk to soil-dwelling organisms. Earthworms (e.g., Eisenia foetida) are exposed to the test substance mixed into artificial soil. The mortality of the earthworms is recorded after 14 days, and the LC₅₀ (lethal concentration for 50% of the test organisms) is determined [1].

Ecological Risk Assessment Workflow

The following diagram illustrates the logical workflow of a regulatory ecological risk assessment for a pesticide metabolite, based on the structure of the EFSA report.

ecological_risk_workflow start Start: Identification of Substance & Metabolites env_fate Environmental Fate & Behavior Assessment start->env_fate data_gap_1 Data Gap Identified? env_fate->data_gap_1 exp_model Exposure Modelling (e.g., FOCUS groundwater) data_gap_1->exp_model No data_req Data Requested Assessment Not Finalized data_gap_1->data_req Yes eco_tox Ecotoxicological Effects Assessment exp_model->eco_tox data_gap_2 Data Gap Identified? eco_tox->data_gap_2 risk_char Risk Characterization & Conclusion data_gap_2->risk_char No data_gap_2->data_req Yes concern Critical Area of Concern Identified risk_char->concern High Risk

References

Flufenacet oxalate hydrolysis photolysis studies

Author: Smolecule Technical Support Team. Date: February 2026

Flufenacet Oxalate: Environmental Fate Data

The table below summarizes the available quantitative data from the PPDB that is relevant to its stability in the environment. Please note that the database explicitly states that data for aqueous hydrolysis and aqueous photolysis is unavailable for this specific compound [1].

Parameter Value Notes & Conditions
Aqueous Hydrolysis DT₅₀ No Data Stable at pH 5-9 (data for parent compound, Flufenacet) [1] [2].
Aqueous Photolysis DT₅₀ No Data Stable to photolysis in water (data for parent compound, Flufenacet) [1] [2].
Soil Photolysis DT₅₀ No Data Stable to photolysis in soil (data for parent compound, Flufenacet) [1] [2].
Soil Degradation DT₅₀ (Lab) 5.83 days (Non-persistent) Aerobic, at 20°C [1].
Soil Degradation DT₉₀ (Lab) 123.0 days (Persistent) Aerobic, at 20°C [1].
Soil Absorption (Kf) 0.132 (mL g⁻¹) Considered Very mobile in soil [1].
Soil Absorption (Kfoc) 10.6 (mL g⁻¹) Confirms Very mobile classification [1].

> Note: The "DT₅₀" value represents the time for 50% of the substance to degrade, while "DT₉₀" is the time for 90% degradation. "Kf" and "Kfoc" are soil adsorption coefficients indicating the substance's mobility.

Experimental Workflow for Environmental Fate Assessment

Based on the data available and standard regulatory testing guidelines, the following diagram outlines a typical workflow for assessing the environmental fate of a pesticide metabolite like this compound. The areas where specific data is missing for this compound are highlighted.

G Start Start: Substance Characterization Hydrolysis Hydrolysis Study Start->Hydrolysis Photolysis Photolysis Study Start->Photolysis SoilDeg Soil Degradation Study Start->SoilDeg DataGap Data Gap Hydrolysis->DataGap this compound Photolysis->DataGap this compound DataAvail Data Available SoilDeg->DataAvail this compound Assessment Environmental Persistence and Mobility Assessment DataGap->Assessment DataAvail->Assessment

The provided experimental data from the PPDB is typically generated following standardized test guidelines (e.g., from OECD or EPA). For instance:

  • Soil Degradation Studies are conducted under controlled laboratory conditions (e.g., 20°C) using relevant soils. The substance is mixed into the soil, and its concentration is tracked over time to determine degradation half-lives (DT₅₀ and DT₉₀) [1].
  • Soil Adsorption Studies determine the Kf and Kfoc values by measuring how a substance distributes itself between a soil phase and a water solution under equilibrium conditions [1].

Guidance for Further Research

Since the search results lack the direct experimental studies you need, here are suggestions for finding more detailed information:

  • Consult Original Regulatory Dossiers: The data in the PPDB is cited from EU regulatory assessments. You may find more detailed, raw experimental data within the full evaluation dossiers prepared by the European Food Safety Authority (EFSA) or other regulatory bodies.
  • Search Specialized Scientific Databases: Target databases like ACS Publications, Google Scholar, or Web of Science. Using specific search terms such as "this compound hydrolysis", "photolysis of flufenacet", or "environmental fate of flufenacet metabolites" may yield primary research articles.
  • Focus on the Parent Compound: As noted in the table, the parent compound Flufenacet is known to be stable to both hydrolysis and photolysis in water [2]. Research on Flufenacet itself may provide useful context and methodologies, even if the focus is on the oxalate metabolite.

References

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XLogP3

2.1

UNII

MHK948F670

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

201668-31-7

Wikipedia

Flufenacet oxalate

Use Classification

Pesticides -> Herbicides -> Amide herbicides -> Anilide herbicides -> Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

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